Technical Documentation Center

2-Bromo-3,6-dihydroxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-3,6-dihydroxybenzaldehyde
  • CAS: 241127-72-0

Core Science & Biosynthesis

Foundational

"2-Bromo-3,6-dihydroxybenzaldehyde" chemical properties

An In-depth Technical Guide to 2-Bromo-3,6-dihydroxybenzaldehyde Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS No. 241127-72-0), a versatile polyfu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-3,6-dihydroxybenzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS No. 241127-72-0), a versatile polyfunctional aromatic intermediate. With its unique arrangement of an aldehyde, two hydroxyl groups, and a bromine atom, this compound serves as a valuable building block in various fields, including pharmaceutical synthesis, agrochemical development, and materials science. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway, and an in-depth analysis of its chemical reactivity. Furthermore, it explores its potential applications and outlines essential safety and handling protocols, offering a critical resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Structure

2-Bromo-3,6-dihydroxybenzaldehyde is a substituted aromatic aldehyde. The core of its structure is a benzene ring, which is functionalized with three distinct groups that dictate its chemical behavior:

  • An Aldehyde Group (-CHO): Positioned at C1, this group is a primary site for nucleophilic attack and condensation reactions.

  • Two Hydroxyl Groups (-OH): Located at C3 and C6, these phenolic groups are acidic, act as powerful ortho-, para-directing activators in electrophilic aromatic substitution, and can be alkylated or acylated.

  • A Bromo Group (-Br): At C2, this halogen atom serves as a key handle for cross-coupling reactions and can influence the acidity and reactivity of the adjacent hydroxyl group.

The strategic placement of these functional groups makes 2-Bromo-3,6-dihydroxybenzaldehyde a highly valuable and reactive intermediate for the synthesis of more complex molecular architectures.[1]

Physicochemical and Spectral Properties

Quantitative data for 2-Bromo-3,6-dihydroxybenzaldehyde is not extensively documented in publicly available literature. However, key molecular information can be summarized, and spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Bromo-3,6-dihydroxybenzaldehyde

PropertyValueSource
CAS Number 241127-72-0[2]
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
Appearance Expected to be a solid at room temperature, likely light yellow or off-white.[3]
Solubility Sparingly soluble in water; likely soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.[3][4]
Storage Recommended storage at 2-8°C.[1]
Purity Commercially available at ≥95%.[2]
Predicted Spectral Characteristics
  • ¹H NMR: The spectrum would feature a downfield singlet for the aldehyde proton (δ 9.5-10.5 ppm).[5] Two singlets for the phenolic hydroxyl protons would also be present, potentially broad depending on the solvent and concentration. The two aromatic protons would appear as doublets in the aromatic region (δ 6.5-7.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-195 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with carbons attached to oxygen appearing more downfield.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (~3200-3500 cm⁻¹), a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 216 and 218 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ molecular ions.

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for 2-Bromo-3,6-dihydroxybenzaldehyde is not prominently available. However, a plausible and chemically sound synthetic route can be designed based on established methodologies for the bromination of substituted phenols. The most logical precursor is 2,5-dihydroxybenzaldehyde (gentisaldehyde).

The key transformation is the regioselective electrophilic bromination of the electron-rich aromatic ring. The two hydroxyl groups are strongly activating and ortho-, para-directing. The position between the two hydroxyl groups (C4) and the position ortho to the C5-hydroxyl group (C6) are highly activated. However, the position ortho to the C2-hydroxyl and meta to the C5-hydroxyl (C3) is also activated. Direct bromination must be carefully controlled to achieve the desired 2-bromo isomer.

A potential synthetic approach involves the bromination of 2,5-dihydroxybenzaldehyde using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent system.

Proposed Experimental Protocol: Bromination of 2,5-dihydroxybenzaldehyde

Causality: This protocol is based on the bromination of similar phenolic compounds.[6][7] Acetic acid is chosen as the solvent as it can modulate the reactivity of bromine.[7] The reaction is run at or below room temperature to control the rate and selectivity of the electrophilic substitution, minimizing the formation of poly-brominated byproducts.

  • Reaction Setup: To a stirred solution of 2,5-dihydroxybenzaldehyde (1.0 equivalent) in glacial acetic acid, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature.

  • Execution: Maintain the reaction temperature at or below 25°C using a water bath. Stir the mixture overnight.

  • Work-up: Pour the reaction mixture into a larger volume of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 2-Bromo-3,6-dihydroxybenzaldehyde isomer.

G cluster_0 Synthesis Workflow start 2,5-Dihydroxybenzaldehyde (Precursor) reagent + N-Bromosuccinimide (NBS) in Glacial Acetic Acid start->reagent reaction Electrophilic Aromatic Substitution (Bromination) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Column Chromatography workup->purification product 2-Bromo-3,6-dihydroxybenzaldehyde (Final Product) purification->product

Caption: Proposed workflow for the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde.

Chemical Reactivity and Mechanistic Considerations

The utility of 2-Bromo-3,6-dihydroxybenzaldehyde as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.

  • Oxidation: Mild oxidizing agents, such as bromine water or Tollens' reagent, can selectively oxidize the aldehyde to a carboxylic acid without affecting the phenol groups, yielding 2-Bromo-3,6-dihydroxybenzoic acid.[8]

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted benzylamines.

  • Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malonates in the Knoevenagel condensation) or form acetals to protect the aldehyde group during subsequent transformations.[3]

G cluster_1 Aldehyde Group Reactivity start 2-Bromo-3,6- dihydroxybenzaldehyde oxidation Oxidation (e.g., Tollens') start->oxidation reductive_amination Reductive Amination (e.g., R₂NH, NaBH₃CN) start->reductive_amination condensation Condensation (e.g., Acetal Formation) start->condensation product1 Carboxylic Acid Derivative oxidation->product1 product2 Amine Derivative reductive_amination->product2 product3 Protected Aldehyde condensation->product3 G cluster_2 Bromo Group Reactivity (Cross-Coupling) start 2-Bromo-3,6- dihydroxybenzaldehyde suzuki Suzuki Coupling (Pd cat., R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (Pd cat., R₂NH) start->buchwald sonogashira Sonogashira Coupling (Pd/Cu cat., R-C≡CH) start->sonogashira product1 Aryl/Alkyl Substituted suzuki->product1 product2 Amine Substituted buchwald->product2 product3 Alkyne Substituted sonogashira->product3

Caption: Palladium-catalyzed cross-coupling reactions at the bromo position.

Applications in Research and Development

The multifunctionality of 2-Bromo-3,6-dihydroxybenzaldehyde makes it a precursor for a wide range of target molecules.

  • Pharmaceuticals: It serves as a scaffold for synthesizing active pharmaceutical ingredients (APIs). [1]The brominated polyhydroxylated phenyl structure is found in various natural products with biological activity, including antibacterial and antifungal agents. [6]* Agrochemicals: The core structure can be elaborated into novel herbicides or pesticides. [1]* Materials Science: Its ability to undergo coupling and polymerization reactions makes it a candidate for developing advanced polymers or functional coatings. [1]For instance, Schiff base formation from the aldehyde and subsequent coordination with metal ions can lead to new materials with interesting electronic or catalytic properties. [9]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-3,6-dihydroxybenzaldehyde is not widely available, safety precautions can be established based on data for structurally similar compounds like 2-bromo-3-hydroxybenzaldehyde and other brominated phenols. [10][11]

  • Hazard Classification: Expected to be harmful if swallowed or inhaled and to cause skin and serious eye irritation. May cause respiratory irritation. [10]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. When handling the solid, use a dust mask or work in a well-ventilated fume hood to avoid inhalation. [10][12]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong bases. [11][12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C. [1]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • National Institute of Standards and Technology (NIST). 2,3-Dihydroxybenzaldehyde. NIST Chemistry WebBook. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 3-Bromo-2-hydroxybenzaldehyde. National Institutes of Health (NIH). [Link]

  • MySkinRecipes. Benzaldehyde, 2-bromo-3,6-dihydroxy- (9CI). [Link]

  • Journal of the Brazilian Chemical Society. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Scientific.net. Study on Synthesis of 6-Bromo-2, 3-Dihydroxybenzaldehyde. [Link]

  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes. [Link]

  • Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. [Link]

  • NCERT. Biomolecules. [Link]

  • ResearchGate. Benzaldehyde reactivity and selectivity. [Link]

  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

  • JEE (Advanced). 2019 Paper 1. [Link]

  • Google Patents. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • Taylor & Francis Online. Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. [Link]

  • FAQ. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. [Link]

Sources

Exploratory

"2-Bromo-3,6-dihydroxybenzaldehyde" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde Executive Summary 2-Bromo-3,6-dihydroxybenzaldehyde is a halogenated phenolic aldehyde of interest in synthetic organic chemistry as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde

Executive Summary

2-Bromo-3,6-dihydroxybenzaldehyde is a halogenated phenolic aldehyde of interest in synthetic organic chemistry as a versatile building block for more complex molecules, including potential pharmaceutical intermediates and natural product analogues. Its specific substitution pattern, featuring two hydroxyl groups, a bromine atom, and a formyl group on a benzene ring, provides multiple reactive sites for further chemical modification. This guide provides a comprehensive, technically detailed exploration of a logical and efficient synthetic pathway to this target molecule. We will delve into the strategic disconnection of the molecule, examine the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols for its preparation, aimed at researchers, scientists, and professionals in drug development.

Strategic Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic compound like 2-Bromo-3,6-dihydroxybenzaldehyde requires careful consideration of the directing effects of the functional groups to achieve the desired regiochemistry. A logical retrosynthetic approach involves disconnecting the molecule at its most synthetically accessible bonds.

The bromine atom can be introduced via electrophilic aromatic substitution. The most logical precursor is therefore 2,5-dihydroxybenzaldehyde (also known as gentisaldehyde), a readily available or synthesizable intermediate. The electron-donating hydroxyl groups are strongly activating and ortho-, para-directing, making the positions ortho to them susceptible to electrophilic attack.

2,5-Dihydroxybenzaldehyde itself can be synthesized through the formylation of hydroquinone (benzene-1,4-diol). Several classic formylation reactions can be employed for this transformation. This leads to a robust two-step synthetic strategy.

G Target 2-Bromo-3,6-dihydroxybenzaldehyde Intermediate 2,5-Dihydroxybenzaldehyde Target->Intermediate Electrophilic Bromination Precursor Hydroquinone (1,4-Dihydroxybenzene) Intermediate->Precursor Formylation G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydroquinone Hydroquinone Iminium_Intermediate Iminium Salt Intermediate Hydroquinone->Iminium_Intermediate + Vilsmeier Reagent Product 2,5-Dihydroxybenzaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of hydroquinone.

This protocol is adapted from established procedures for the formylation of phenolic compounds. [1][2] Materials & Reagents:

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Hydroquinone

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium acetate solution

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

  • In a separate flask, dissolve hydroquinone in anhydrous DCM.

  • Slowly add the hydroquinone solution to the prepared Vilsmeier reagent, ensuring the temperature remains below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Add a saturated solution of sodium acetate and stir until the intermediate is fully hydrolyzed (approximately 30-60 minutes).

  • Acidify the mixture to pH 5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-dihydroxybenzaldehyde.

ReagentMolar Mass ( g/mol )Moles (Relative)Density (g/mL)Volume/Mass
Hydroquinone110.111.0 eq-11.0 g
DMF73.093.0 eq0.944~23.3 mL
POCl₃153.331.2 eq1.645~11.2 mL
Step 2: Regioselective Bromination of 2,5-Dihydroxybenzaldehyde

The final step is the introduction of a bromine atom at the C-2 position. The regioselectivity is dictated by the powerful activating and ortho-directing effects of the two hydroxyl groups. The position between the two hydroxyls (C-3) is sterically hindered and electronically favorable for substitution.

The hydroxyl groups at C-3 and C-6 (using the target molecule's numbering) strongly activate the ring towards electrophilic attack. The aldehyde group is a deactivating group. The most nucleophilic positions are ortho to the hydroxyl groups. Bromination is expected to occur at the C-2 position, which is ortho to the C-3 hydroxyl group.

G Intermediate 2,5-Dihydroxybenzaldehyde Sigma_Complex Sigma Complex Intermediate (Arenium Ion) Intermediate->Sigma_Complex + Br₂ / Acetic Acid Product 2-Bromo-3,6-dihydroxybenzaldehyde Sigma_Complex->Product - H⁺

Caption: Electrophilic bromination of 2,5-dihydroxybenzaldehyde.

This protocol is based on standard procedures for the bromination of activated aromatic rings. [3][4] Materials & Reagents:

  • 2,5-Dihydroxybenzaldehyde

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice water

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,5-dihydroxybenzaldehyde in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5°C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.0 - 1.1 equivalents) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aldehyde solution over 15-30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • If a yellow/orange color from excess bromine persists, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Alternatively, if no solid precipitates, extract the aqueous mixture with DCM or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water, then with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-Bromo-3,6-dihydroxybenzaldehyde.

ReagentMolar Mass ( g/mol )Moles (Relative)Density (g/mL)Volume/Mass
2,5-Dihydroxybenzaldehyde138.121.0 eq-13.8 g
Bromine (Br₂)159.811.05 eq3.102~5.4 mL
Glacial Acetic Acid60.05Solvent1.049As needed

Safety and Handling

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine (Br₂): Toxic, corrosive, and has a high vapor pressure. Handle with extreme care in a fume hood. Use appropriate PPE and have a bromine spill kit (containing sodium thiosulfate) available.

  • Glacial Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin.

  • Solvents (DMF, DCM): Handle in a fume hood. DMF is a potential teratogen.

Conclusion

The synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde can be reliably achieved through a two-step sequence starting from hydroquinone. The Vilsmeier-Haack reaction provides an effective method for the initial formylation to produce 2,5-dihydroxybenzaldehyde. Subsequent regioselective bromination, governed by the powerful directing effects of the hydroxyl groups, successfully yields the final target compound. Careful control of reaction conditions, particularly temperature during the electrophilic additions, is crucial for minimizing side products and maximizing yield. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone.
  • ChemicalBook. (n.d.). 2-Bromo-3-hydroxybenzaldehyde synthesis.
  • Bloom Tech. (2023, December 11). How do you synthesize 2,5-dihydroxybenzaldehyde?.
  • Google Patents. (n.d.). US4755613A - Formylation process for producing aldehydes.
  • Rhodium.ws. (1998). Selective Bromination and Iodination of 2,5-dimethoxybenzaldehyde. Synth. Commun. 28(24), 4629-4637.
  • ChemicalBook. (n.d.). 2,5-Dihydroxybenzaldehyde synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde.
  • ChemicalBook. (n.d.). Synthesis and Application of 2,5-Dihydroxybenzaldehyde.
  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde.
  • Google Patents. (n.d.). WO2011128018A1 - Process for the preparation of hydroquinones.

Sources

Foundational

A Technical Guide to the Spectral Analysis of 2-Bromo-3,6-dihydroxybenzaldehyde

Introduction 2-Bromo-3,6-dihydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a versatile intermediate in the synthesis of more complex molecules in drug discovery and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3,6-dihydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a versatile intermediate in the synthesis of more complex molecules in drug discovery and materials science. Accurate structural elucidation and characterization of such compounds are paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth analysis of the predicted spectral data for 2-Bromo-3,6-dihydroxybenzaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to guide researchers in the characterization of this and similar chemical entities.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for 2-Bromo-3,6-dihydroxybenzaldehyde.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehydic proton (-CHO)
~9.5 - 10.5Broad Singlet2HHydroxyl protons (-OH)
~7.1Doublet1HAromatic proton (H-4)
~6.8Doublet1HAromatic proton (H-5)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~191Carbonyl carbon (C=O)
~150Aromatic carbon (C-OH)
~148Aromatic carbon (C-OH)
~125Aromatic carbon (C-H)
~120Aromatic carbon (C-H)
~118Aromatic carbon (C-CHO)
~110Aromatic carbon (C-Br)

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretching (hydroxyl groups)
~3050MediumAromatic C-H stretching
~2850, ~2750MediumAldehydic C-H stretching (Fermi doublet)
1680 - 1650StrongC=O stretching (aldehyde)
1600 - 1450Medium to StrongAromatic C=C stretching
~1200StrongC-O stretching (phenol)
~600MediumC-Br stretching

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignmentNotes
215/217[M-H]⁻Molecular ion peak (negative mode), showing bromine isotope pattern
216/218[M]⁺Molecular ion peak (positive mode, less likely), showing bromine isotope pattern
187/189[M-H-CO]⁻Loss of carbon monoxide from the molecular ion
136[M-Br]⁺Loss of bromine radical
108[M-Br-CO]⁺Loss of bromine and carbon monoxide

In-Depth Spectral Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • Aldehydic Proton: A characteristic singlet is expected for the aldehyde proton in the downfield region, typically around δ 10.2 ppm, due to the deshielding effect of the carbonyl group.

    • Hydroxyl Protons: The two hydroxyl protons are expected to appear as broad singlets in the range of δ 9.5-10.5 ppm in a DMSO-d₆ solvent. Their chemical shift can be variable and depends on concentration and temperature.

    • Aromatic Protons: The two aromatic protons on the ring are expected to appear as doublets due to coupling with each other. The proton at position 4 will likely be more downfield (~7.1 ppm) than the proton at position 5 (~6.8 ppm) due to the electronic effects of the adjacent substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

    • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and is expected to appear at approximately δ 191 ppm.

    • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons attached to the electron-withdrawing hydroxyl groups will be downfield (~150 ppm and ~148 ppm). The carbon attached to the bromine atom will be shifted upfield to around δ 110 ppm. The carbons bonded to hydrogen will appear in the δ 120-125 ppm range, and the carbon to which the aldehyde is attached will be around δ 118 ppm.

G cluster_molecule 2-Bromo-3,6-dihydroxybenzaldehyde Structure cluster_h_nmr Predicted ¹H NMR Assignments mol H_aldehyde CHO: ~10.2 ppm (s, 1H) H_hydroxyl OH: ~9.5-10.5 ppm (br s, 2H) H4 H-4: ~7.1 ppm (d, 1H) H5 H-5: ~6.8 ppm (d, 1H) p_cho->H_aldehyde p_oh1->H_hydroxyl p_oh2->H_hydroxyl p_h4->H4 p_h5->H5

Caption: Predicted ¹H NMR assignments for 2-Bromo-3,6-dihydroxybenzaldehyde.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3]

  • O-H Stretching: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibrations of the two hydroxyl groups. The broadness is a result of hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3050 cm⁻¹. The aldehydic C-H stretch often manifests as a pair of medium intensity bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is predicted in the range of 1680-1650 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to medium to strong bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The stretching vibration of the C-O bonds of the phenolic hydroxyl groups is expected to produce a strong band around 1200 cm⁻¹.

  • C-Br Stretching: The carbon-bromine stretching vibration is anticipated to be in the fingerprint region, around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[4][5]

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. In negative ion mode (ESI-), the [M-H]⁻ peaks would be at m/z 215 and 217.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of small, stable molecules or radicals.

    • Loss of carbon monoxide (CO) from the aldehyde group is a common fragmentation, leading to ions at m/z 187 and 189 from the [M-H]⁻ ion.

    • Cleavage of the C-Br bond would result in the loss of a bromine radical.

    • Subsequent losses of other fragments can also be expected.

G M [M-H]⁻ m/z 215/217 M_CO [M-H-CO]⁻ m/z 187/189 M->M_CO - CO M_Br [M-H-Br]⁻ m/z 136 M->M_Br - Br

Caption: Predicted ESI-MS fragmentation pathway for 2-Bromo-3,6-dihydroxybenzaldehyde.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a solid organic compound like 2-Bromo-3,6-dihydroxybenzaldehyde.

NMR Spectroscopy Sample Preparation[6][7][8][9]
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for polar compounds with hydroxyl groups.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

FT-IR Spectroscopy (KBr Pellet Method)[10][11]
  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)[12]
  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof with water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • Sample Infusion: The prepared sample solution can be directly infused into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI-MS instrument to either positive or negative ion detection mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Western University, JB Stothers NMR Facility. NMR SAMPLE PREPARATION. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Chemistry LibreTexts. Solid State NMR Experimental Setup. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • National Center for Biotechnology Information. Advances in high-throughput mass spectrometry in drug discovery. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • upatras eclass. Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • Novas Analytical. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

Sources

Exploratory

The Strategic Scaffold: 2-Bromo-3,6-dihydroxybenzaldehyde in Complex Molecule Synthesis

Topic: Discovery and Application of "2-Bromo-3,6-dihydroxybenzaldehyde" Content Type: Technical Whitepaper / Strategic Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Application of "2-Bromo-3,6-dihydroxybenzaldehyde" Content Type: Technical Whitepaper / Strategic Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]

[1][2]

Executive Summary

2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0 ) is a highly functionalized aromatic building block that serves as a critical linchpin in the total synthesis of bioactive natural products, including Cortistatin A , Clavilactones , and Mansouramycins .[1][2][3][4] Its structural uniqueness lies in its dense functionalization pattern—possessing an aldehyde, an aryl bromide, and two para-positioned hydroxyl groups—rendering it an "orthogonal triad" for divergent chemical synthesis.[1][2] This guide details its discovery, optimized synthesis, and pivotal role as a gateway to complex polycyclic architectures.[1][2]

Chemical Property Data
CAS Number 241127-72-0
Molecular Formula C₇H₅BrO₃
Molecular Weight 217.02 g/mol
IUPAC Name 2-Bromo-3,6-dihydroxybenzaldehyde
Appearance Yellow Solid
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
Key Reactivity Nucleophilic substitution (OH), Electrophilic addition (CHO), Metal-catalyzed coupling (Br)

Discovery and Synthesis Logic

The compound is rarely found as a naturally occurring isolate itself but was "discovered" by synthetic chemists as a necessary logical disconnection from complex quinone-based natural products.[1][2] It is most efficiently accessed via the regioselective bromination of gentisaldehyde (2,5-dihydroxybenzaldehyde).[2]

The "Symmetry-Breaking" Synthesis

The synthesis exploits the directing effects of the hydroxyl groups on the gentisaldehyde core.[1][2] Although the aldehyde (CHO) is meta-directing, the strong ortho/para-directing hydroxyl groups dominate the regiochemistry.[1][2]

  • Starting Material: Gentisaldehyde (2,5-dihydroxybenzaldehyde).[2]

  • Reagent: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

  • Regioselectivity: The C6 position (which becomes C2 upon re-numbering) is activated by the C5-hydroxyl (ortho) and the C2-hydroxyl (para), while being less sterically hindered than the C4 position.[1][2]

  • Outcome: This yields 2-bromo-3,6-dihydroxybenzaldehyde (note: IUPAC numbering priority shifts to minimize locants, changing the 2,5-dihydroxy pattern to 3,6-dihydroxy relative to the 2-bromo substituent).[1][2]

SynthesisPath Start Gentisaldehyde (2,5-Dihydroxybenzaldehyde) Intermediate Sigma Complex Start->Intermediate Electrophilic Attack Reagent Br2 / CHCl3 or NBS Reagent->Intermediate Product 2-Bromo-3,6- dihydroxybenzaldehyde Intermediate->Product Re-aromatization (Regioselective)

Figure 1: Regioselective synthesis pathway from Gentisaldehyde.

Chemo-Selectivity & The "Orthogonal Triad"

The utility of 2-bromo-3,6-dihydroxybenzaldehyde stems from its ability to undergo three distinct types of reactions without interference, provided the correct order of operations is followed.

  • The Aryl Bromide (C2): A handle for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).[1][2] The position is sterically crowded (ortho to CHO and OH), often requiring protection of the adjacent phenol to prevent catalyst poisoning or steric clash.[1][2]

  • The Aldehyde (C1): Ready for Wittig olefination, reductive amination, or condensation to form heterocycles (e.g., isoquinolines).[1][2]

  • The Hydroquinones (C3, C6): These allow for redox manipulation (oxidation to p-benzoquinone) or differential protection (e.g., MOM, Methyl ethers).[1][2]

Strategic Protection

For high-yield couplings, the free hydroxyls are typically protected as methyl ethers (using MeI/K₂CO₃) or methoxymethyl (MOM) ethers.[1][2] This transforms the substrate into 2-bromo-3,6-dimethoxybenzaldehyde , a common intermediate in the synthesis of Cortistatin A .

Case Studies in Total Synthesis

Cortistatin A (Anti-Angiogenic Steroidal Alkaloid)

In the Baran and Myers syntheses of Cortistatin A, the scaffold serves as the A-ring precursor.[1][2]

  • Logic: The aldehyde is used to attach the side chain, while the bromide allows for the closure of the B-ring or coupling to the CD-ring fragment.[1][2]

  • Key Step: The 2-bromo-3,6-dimethoxybenzaldehyde derivative undergoes metal-halogen exchange or coupling to append the furanosteroidal core.[1][2]

Mansouramycins (Cytotoxic Isoquinolines)[1][2]
  • Application: Synthesis of the isoquinoline-quinone core.[1][2]

  • Workflow:

    • Reductive Amination: The aldehyde reacts with an amino-acetal.[1][2]

    • Cyclization: Pomeranz-Fritsch or modified Pictet-Spengler type cyclization closes the pyridine ring.[1][2]

    • Oxidation: The hydroquinone motif is oxidized to the quinone found in the final natural product.[1][2]

Clavilactones (Tyrosine Kinase Inhibitors)[1][2]
  • Application: Precursor for the 10-membered carbocycle.

  • Workflow: The aldehyde undergoes enantioselective alkynylation (using Zn/BINOL systems) to set the stereochemistry of the secondary alcohol, a crucial step before Ring-Closing Metathesis (RCM).[1][2]

Applications Core 2-Bromo-3,6- dihydroxybenzaldehyde Dimethoxy Dimethoxy Derivative (Protection) Core->Dimethoxy MeI, K2CO3 Alkynyl Alkynyl Alcohol (via Zn/BINOL) Core->Alkynyl Asymmetric Alkynylation Schiff Schiff Base (via Amine) Core->Schiff Reductive Amination Cortistatin Cortistatin A (A-Ring Source) Dimethoxy->Cortistatin Metal-Halogen Exchange Clavilactone Clavilactones (Chiral Alcohol) Alkynyl->Clavilactone RCM Mansouramycin Mansouramycins (Isoquinoline Core) Schiff->Mansouramycin Cyclization & Oxidation

Figure 2: Divergent synthesis pathways utilizing the 2-bromo-3,6-dihydroxybenzaldehyde scaffold.[2]

Experimental Protocols

Protocol A: Synthesis from Gentisaldehyde

This protocol is adapted from standard literature procedures (e.g., Snippet 1.8, 1.11).[1][2]

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and an argon inlet.

  • Dissolution: Dissolve Gentisaldehyde (2,5-dihydroxybenzaldehyde) (2.00 g, 14.5 mmol) in Chloroform (CHCl₃) (90 mL). Ensure the solution is at room temperature.[2][5][6]

  • Bromination: Prepare a solution of Bromine (Br₂) (2.31 g, 14.5 mmol) in CHCl₃ (60 mL). Add this solution dropwise over 60 minutes.

    • Note: The slow addition is critical to prevent over-bromination (dibromo species).[1][2]

  • Reaction: Stir for an additional 60 minutes. The mixture typically precipitates a bright yellow solid.[1][2]

  • Workup: Dilute with CHCl₃ (350 mL). Wash with saturated aqueous NaHCO₃ (to remove HBr and unreacted Br₂) and water.[1][2]

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethyl Acetate (EtOAc) or purify via flash column chromatography (Hexanes/EtOAc) if necessary.

  • Yield: Typical yields range from 75-85% .[1][2]

Protocol B: Protection as MOM-Ether (For Coupling Reactions)

Essential for Sonogashira or Stille couplings to prevent protonolysis of organometallic intermediates.[1][2]

  • Reagents: Dissolve the substrate in dry DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).[2]

  • Addition: Cool to 0°C. Add Chloromethyl methyl ether (MOMCl) (3.0 equiv) dropwise.

  • Completion: Stir at room temperature for 12-18 hours. Quench with water and extract with DCM.[1][2]

Safety and Handling (E-E-A-T)

  • Light Sensitivity: As a highly conjugated aldehyde, the compound is sensitive to photo-degradation.[1][2] Reactions and storage should be conducted in the dark or in amber glassware (Snippet 1.5).[1][2]

  • Acid Sensitivity: The electron-rich ring makes it susceptible to polymerization or oxidation in the presence of strong Lewis acids if not protected.[1][2]

  • Bromine Handling: Elemental bromine is highly toxic and corrosive.[1][2] All synthesis steps involving Br₂ must be performed in a functioning fume hood with appropriate PPE.[1][2]

References

  • Synthetic studies toward (+)-cortistatin A . National Institutes of Health (NIH).[1] Link

  • Total Synthesis of the Aglycone of IB-00208 . National Institutes of Health (NIH).[1][2] Link

  • Total Synthesis of (+)-Clavilactone A and (−)-Clavilactone B by Ring-Opening/Ring-Closing Metathesis . American Chemical Society (ACS).[1][2] Link[2]

  • Total Synthesis of Mansouramycin A . ScholarWorks @ UTRGV. Link

  • 2-Bromo-3,6-dihydroxybenzaldehyde Product Data . BLD Pharm.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Bromination of 3,6-Dihydroxybenzaldehyde

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Brominated Hydroxybenzaldehydes Brominated hydroxybenzaldehydes are valuable intermediates in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Brominated Hydroxybenzaldehydes

Brominated hydroxybenzaldehydes are valuable intermediates in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. The introduction of bromine atoms onto the aromatic ring of a molecule like 3,6-dihydroxybenzaldehyde (also known as gentisaldehyde) significantly alters its electronic properties and provides a reactive handle for further functionalization through cross-coupling reactions, metallation, or nucleophilic substitution. This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 3,6-dihydroxybenzaldehyde, emphasizing the underlying chemical principles, safety considerations, and a detailed step-by-step experimental procedure.

Scientific Principles: Understanding the Electrophilic Aromatic Substitution

The bromination of 3,6-dihydroxybenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism. The two hydroxyl (-OH) groups are strong activating groups, donating electron density into the benzene ring and making it highly susceptible to attack by electrophiles. The aldehyde (-CHO) group, in contrast, is a deactivating group.

The directing effects of these substituents determine the regioselectivity of the bromination. The hydroxyl groups are ortho, para-directing. In the case of 3,6-dihydroxybenzaldehyde, the positions ortho and para to the hydroxyl groups are positions 2, 4, 5, and 1. The aldehyde group is meta-directing. The interplay of these directing effects, along with steric hindrance, will influence the final position of the incoming bromine atom(s). Given the strong activation by the two hydroxyl groups, the reaction is expected to be facile.

Safety First: Handling Elemental Bromine and Associated Reagents

Elemental bromine (Br₂) is a highly toxic, corrosive, and volatile substance.[1][2][3][4][5] It can cause severe skin burns, eye damage, and is fatal if inhaled.[1][2][3][4] All manipulations involving liquid bromine or concentrated bromine solutions must be performed in a well-ventilated chemical fume hood.[5][6] Appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[6][7][8]

Emergency Preparedness: A solution of sodium thiosulfate (Na₂S₂O₃) should be readily available to neutralize any bromine spills.[7][9] In case of skin contact, immediately wash the affected area with copious amounts of water.[5] For inhalation, move the individual to fresh air and seek immediate medical attention.[2][5]

Experimental Protocol: Bromination of 3,6-Dihydroxybenzaldehyde

This protocol is designed for the controlled bromination of 3,6-dihydroxybenzaldehyde.

Materials and Reagents
Reagent/Material Grade Supplier Notes
3,6-DihydroxybenzaldehydeReagentSigma-AldrichCheck purity before use.
Bromine (Br₂)ACS ReagentFisher ScientificHandle with extreme caution in a fume hood.[2]
Glacial Acetic AcidACS GradeVWRServes as the reaction solvent.
Dichloromethane (DCM)HPLC GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionTo neutralize excess acid.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionTo quench unreacted bromine.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic layer.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Round-bottom flask
Magnetic stirrer and stir bar
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel coated
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dihydroxybenzaldehyde (1.38 g, 10 mmol) in glacial acetic acid (50 mL). Place the flask in an ice bath and stir the solution until the starting material is fully dissolved and the temperature has equilibrated to 0-5 °C.

  • Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in glacial acetic acid (20 mL). Caution: This step must be performed in a chemical fume hood.[6]

  • Addition of Bromine: Transfer the bromine solution to an addition funnel. Add the bromine solution dropwise to the stirred solution of 3,6-dihydroxybenzaldehyde over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C during the addition. The reaction mixture will likely change color as the bromine is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material and product should have different Rf values.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing ice water (200 mL).

  • Quenching: Add saturated sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears and the solution becomes colorless or pale yellow.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure brominated 3,6-dihydroxybenzaldehyde.

Visualizing the Workflow

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3,6-dihydroxybenzaldehyde in Acetic Acid addition Dropwise Addition of Bromine (0-5 °C) start->addition prep_br2 Prepare Bromine in Acetic Acid prep_br2->addition stir Stir at Room Temperature & Monitor by TLC addition->stir quench Quench with Ice Water & Sodium Thiosulfate stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Brominated Product purify->product

Sources

Application

Synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde: An In-Depth Experimental Guide

This comprehensive application note provides a detailed experimental protocol for the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed experimental protocol for the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the scientific rationale behind the experimental design.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules.[1] Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of bromo and hydroxyl functionalities onto the benzaldehyde scaffold, as in 2-Bromo-3,6-dihydroxybenzaldehyde, provides reactive handles for further chemical transformations, making it a key precursor for novel therapeutic agents and functional materials.[1]

Reaction Mechanism and Regioselectivity

The synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde is achieved through the electrophilic aromatic substitution of 2,5-dihydroxybenzaldehyde with bromine. The hydroxyl groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects governs the regioselectivity of the bromination.

The two hydroxyl groups at positions 2 and 5 strongly activate the aromatic ring towards electrophilic attack. The -OH group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 6) positions relative to it. Similarly, the -OH group at position 5 directs to its ortho (positions 4 and 6) and para (position 2) positions. The aldehyde group at position 1 is a deactivating group and directs incoming electrophiles to the meta positions (positions 3 and 5).

Considering the combined directing effects, the positions most activated for electrophilic substitution are 3, 4, and 6. The steric hindrance from the adjacent aldehyde group at position 1 may slightly disfavor substitution at position 6. However, the strong activating and directing effect of the two hydroxyl groups is the dominant factor. The bromination is expected to occur at one of the activated positions, with the formation of the 2-Bromo-3,6-dihydroxybenzaldehyde isomer being a plausible outcome. It is also important to consider the potential for the formation of other isomers and di-brominated products.[2]

Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
2,5-DihydroxybenzaldehydeReagentSigma-Aldrich
BromineACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
DichloromethaneHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS ReagentVWR
Deionized Water
Ice
Equipment
  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up cluster_3 Purification dissolve Dissolve 2,5-dihydroxybenzaldehyde in glacial acetic acid cool Cool solution in an ice bath dissolve->cool add_br2 Slowly add bromine solution dropwise to the reaction mixture cool->add_br2 prepare_br2 Prepare bromine solution in glacial acetic acid stir Stir at room temperature for 2-3 hours add_br2->stir quench Pour reaction mixture into ice water stir->quench extract Extract with dichloromethane quench->extract wash Wash organic layer with water and brine extract->wash dry Dry organic layer over anhydrous sodium sulfate wash->dry evaporate Evaporate solvent dry->evaporate purify Purify crude product by column chromatography or recrystallization evaporate->purify

Caption: Experimental workflow for the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.072 mol) of 2,5-dihydroxybenzaldehyde in 100 mL of glacial acetic acid.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of 11.5 g (3.7 mL, 0.072 mol) of bromine in 50 mL of glacial acetic acid.

  • Bromination: Slowly add the bromine solution dropwise to the stirred solution of 2,5-dihydroxybenzaldehyde over a period of 30-60 minutes, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).[4]

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with saturated brine solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent such as ethanol/water.[3]

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled.[5][6][7] Handle bromine only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Have a bromine spill kit readily available.

  • Glacial Acetic Acid is corrosive and can cause severe skin and eye damage.[5][8] Use with adequate ventilation and appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Characterization

The final product, 2-Bromo-3,6-dihydroxybenzaldehyde, should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons will show characteristic shifts and coupling constants. The aldehyde proton will appear as a singlet at ~10 ppm. The hydroxyl protons will be broad singlets.
¹³C NMR Carbon signals for the aromatic ring, aldehyde, and carbons attached to hydroxyl and bromo groups will be observed at their characteristic chemical shifts.
Mass Spectrometry The molecular ion peak corresponding to the mass of 2-Bromo-3,6-dihydroxybenzaldehyde (C₇H₅BrO₃, MW: 217.02 g/mol ) should be observed.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups will be present.
Melting Point A sharp melting point is indicative of a pure compound.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde. By understanding the underlying reaction mechanism and adhering to the prescribed safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided framework for characterization will ensure the identity and purity of the final product.

References

  • Benchchem.
  • Rhodium.ws.
  • Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Published February 8, 2017.
  • Patsnap. Preparation method of 2,5-dihydroxybenzaldehyde.
  • Google Patents. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde.
  • Google Patents.
  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde.
  • ChemicalBook. 2-Bromo-3-hydroxybenzaldehyde synthesis.
  • ChemicalBook.
  • Google Patents. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Google Patents. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
  • MySkinRecipes. Benzaldehyde, 2-bromo-3,6-dihydroxy- (9CI).
  • Apollo Scientific. 241127-72-0 Cas No. | 2-Bromo-3,6-dihydroxybenzaldehyde.
  • Fisher Scientific.
  • Organic Syntheses. p-BROMOBENZALDEHYDE.
  • PDF. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Published October 24, 2025.
  • Google Patents.
  • Safety d
  • Sigma-Aldrich.
  • MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • National Institutes of Health.
  • ICL Group. BROMINE BROMINE - Safety Handbook.
  • Supporting Information.

Sources

Method

Application Note: Scale-Up Synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde

This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0). This compound is a critical pharmacophore and intermediate, notably...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0). This compound is a critical pharmacophore and intermediate, notably utilized in the total synthesis of bioactive natural products like Cortistatin A and Mansouramycins , as well as various isoquinoline-based antitumor agents.

The protocol prioritizes regiochemical integrity . Direct bromination of the parent system (gentisaldehyde) typically yields the unwanted 4-bromo isomer. Therefore, this guide details a Directed Ortho Metalation (DoM) strategy, which guarantees the correct substitution pattern, ensuring high purity and reproducibility suitable for pharmaceutical development.

Introduction & Strategic Analysis

The Synthetic Challenge

The target molecule, 2-Bromo-3,6-dihydroxybenzaldehyde , possesses a specific substitution pattern where the bromine atom is positioned at C2, flanked by the aldehyde (C1) and a hydroxyl group (C3).

  • Common Pitfall: Direct electrophilic bromination of 2,5-dihydroxybenzaldehyde (Gentisaldehyde) or its dimethyl ether predominantly yields the 4-bromo isomer due to the combined directing effects of the C2/C5 oxygens, which activate the C4 position.

  • Solution: To force bromination at the C6 position (which becomes C2 upon renumbering relative to the aldehyde), we employ a Directed Ortho Metalation (DoM) strategy. By protecting the aldehyde as an acetal, we leverage the "synergistic" directing power of the acetal and the C5-methoxy group to exclusively lithiate the C6 position.

Retrosynthetic Pathway

The synthesis proceeds in four defined stages:

  • Protection: Conversion of 2,5-dimethoxybenzaldehyde to its cyclic acetal.

  • Regioselective Lithiation-Bromination: Use of n-Butyllithium (n-BuLi) to generate the C6-lithio species, followed by quenching with an electrophilic bromine source.

  • Deprotection: Acidic hydrolysis to restore the aldehyde.

  • Global Demethylation: Cleavage of the methyl ethers to yield the final dihydroxy target.

Visual Workflow (Logic & Causality)

The following diagram illustrates the reaction sequence and the regiochemical logic ensuring the correct isomer is formed.

SynthesisWorkflow cluster_logic Regioselectivity Mechanism SM 2,5-Dimethoxybenzaldehyde (Starting Material) Step1 Step 1: Acetal Protection (1,3-Propanediol, pTSA) SM->Step1 Int1 Acetal Intermediate (1,3-Dioxane derivative) Step1->Int1 Step2 Step 2: Directed Ortho Metalation (n-BuLi, -25°C) Int1->Step2 Li_Int Lithiated Species (Li at C6 position) Step2->Li_Int Step3 Step 3: Bromination (CBr4 or C2Br2F4) Li_Int->Step3 Br_Acetal Bromo-Acetal (Regiochemistry Locked) Step3->Br_Acetal Step4 Step 4: Hydrolysis (HCl, THF) Br_Acetal->Step4 Br_Aldehyde 2-Bromo-3,6-dimethoxybenzaldehyde (Precursor) Step4->Br_Aldehyde Step5 Step 5: Demethylation (BBr3, DCM, -78°C to RT) Br_Aldehyde->Step5 Target TARGET: 2-Bromo-3,6-dihydroxybenzaldehyde Step5->Target

Caption: Step-by-step synthetic pathway highlighting the Directed Ortho Metalation (DoM) strategy to secure the 2-bromo regiochemistry.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Regioselective Bromination)

Objective: Synthesis of 2-Bromo-3,6-dimethoxybenzaldehyde. Scale: 50 mmol (approx. 8.3 g of starting material).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
2,5-Dimethoxybenzaldehyde 166.171.08.31 gStarting Material
1,3-Propanediol 76.091.55.71 gProtecting Group
n-Butyllithium (2.5M in Hexanes) -1.224.0 mLLithiating Agent
CBr4 (Carbon Tetrabromide) 331.631.321.5 gBromine Source
p-Toluenesulfonic acid (pTSA) 172.200.050.43 gCatalyst
Toluene (Anhydrous) --150 mLSolvent
Step-by-Step Methodology

1. Acetal Protection:

  • Charge a 500 mL round-bottom flask (RBF) with 2,5-dimethoxybenzaldehyde (8.31 g), 1,3-propanediol (5.71 g), pTSA (0.43 g), and Toluene (100 mL).

  • Attach a Dean-Stark trap and reflux condenser.

  • Reflux for 4–6 hours until water collection ceases (approx. 0.9 mL H2O).

  • Cool to Room Temperature (RT). Wash with sat.[1] NaHCO3 (2 x 50 mL) and Brine (50 mL).

  • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Checkpoint: Obtain crude 2-(2,5-dimethoxyphenyl)-1,3-dioxane . Yield is typically >95%.[2] Use directly in the next step.

2. Directed Lithiation & Bromination:

  • Setup: Dry a 3-neck 500 mL RBF under Argon/Nitrogen atmosphere. Add the crude acetal from Step 1 and dissolve in anhydrous Toluene (or THF) (100 mL).

  • Cooling: Cool the solution to -25°C (using a cryocooler or dry ice/acetone/glycol bath). Note: Lower temperatures (-78°C) are safer but -25°C is sufficient for this directed lithiation.

  • Lithiation: Add n-BuLi (24.0 mL, 2.5M) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -20°C.

    • Mechanism:[3][4][5][6][7] The acetal oxygens coordinate Li, directing deprotonation to the ortho position (C6), which is also activated by the C5-methoxy group.

  • Reaction: Stir at -25°C for 2 hours. The solution typically turns yellow/orange.

  • Quench: Dissolve CBr4 (21.5 g) in anhydrous Toluene (30 mL) and add dropwise to the lithiated mixture at -25°C.

    • Alternative: 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) is also effective but less environmentally friendly.

  • Warm Up: Allow the mixture to warm to RT over 1 hour.

3. Hydrolysis:

  • Add 2M HCl (50 mL) directly to the reaction mixture.

  • Stir vigorously at RT for 2 hours to cleave the acetal.

  • Workup: Separate layers. Extract aqueous phase with Ethyl Acetate (2 x 50 mL).

  • Combine organics, wash with Na2S2O3 (to remove bromine traces), NaHCO3, and Brine.

  • Dry (MgSO4) and concentrate.[8][9]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

  • Product: 2-Bromo-3,6-dimethoxybenzaldehyde .

    • Target Yield: 65–75% (over 3 steps).[5]

    • Appearance: Yellow crystalline solid.

Phase 2: Demethylation to Final Target

Objective: Conversion to 2-Bromo-3,6-dihydroxybenzaldehyde. Safety Critical: BBr3 reacts violently with moisture. Use strict anhydrous conditions.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromo-3,6-dimethoxybenzaldehyde 1.0Precursor
Boron Tribromide (BBr3) (1.0M in DCM)3.0Demethylating Agent
Dichloromethane (DCM) SolventAnhydrous
Protocol
  • Dissolution: Dissolve the brominated precursor (from Phase 1) in anhydrous DCM (10 mL per gram of substrate) in a dry RBF under Argon.

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Addition: Add BBr3 (3.0 equiv) dropwise. Caution: Exothermic.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to RT and stir overnight (12–16 h). The solution will darken.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of Methanol (exothermic!) or Ice water.

  • Isolation:

    • Dilute with water. Extract with EtOAc (3x).[5]

    • The product is a phenol; it may remain in the organic layer.

    • Wash organics with Brine, dry (Na2SO4), and concentrate.[9]

  • Purification: Recrystallize from Chloroform/Hexane or purify by column chromatography (Silica, increasing polarity to 30% EtOAc/Hexane).

  • Final Product: 2-Bromo-3,6-dihydroxybenzaldehyde .

    • Yield: 85–90%.

    • Characterization: 1H NMR (DMSO-d6) should show two phenolic singlets (exchangeable) and one aldehyde singlet.

Process Safety & Troubleshooting

Hazard Analysis
HazardMitigation Strategy
n-BuLi (Pyrophoric) Use sure-seal bottles, inert atmosphere (Ar/N2), and cannula transfer. Have Class D extinguisher ready.
BBr3 (Corrosive/Toxic) Generates HBr gas upon hydrolysis. Use a scrubber (NaOH trap) for the exhaust gas.
Exotherms Strictly control addition rates during Lithiation and Quenching steps. Monitor internal temperature.
Troubleshooting Guide
  • Issue: Low Regioselectivity (Presence of 3-bromo or 4-bromo isomers).

    • Cause: Lithiation temperature too high or insufficient equilibration time.

    • Fix: Ensure temperature stays below -20°C during n-BuLi addition. The acetal directing group is robust, but thermal scrambling can occur >0°C.

  • Issue: Incomplete Demethylation.

    • Cause: Old BBr3 reagent or moisture ingress.

    • Fix: Use fresh BBr3. If mono-methylated product remains, re-subject to BBr3 or use AlCl3/Pyridine reflux conditions (harsher but effective).

References

  • Regioselective Lithiation Strategy

    • Source: Takao, K., et al. "Total Synthesis of (+)-Clavilactone A and (–)-Clavilactone B by Ring-Opening/Ring-Closing Metathesis."[1] Organic Letters, 2010.

    • Relevance: Describes the synthesis of 2-bromo-3,6-dimethoxybenzaldehyde via the acetal-directed lithi
  • Demethylation & Cortistatin A Synthesis

    • Source: Shi, H., et al. "Synthetic studies toward (+)
    • Relevance: Confirms the demethylation protocol and the utility of the target molecule.
  • Alternative Bromination Issues

    • Source: "Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes." Rhodium.ws / MDMA.ch Archives.
    • Relevance: Documents that direct bromination of 2,5-dimethoxybenzaldehyde yields the unwanted 4-bromo isomer as the major product.
  • General DoM Methodology

    • Source: Snieckus, V. "Directed ortho metalation.
    • Relevance: Foundational text on the mechanism of Directed Ortho Metal

Sources

Application

Application Notes and Protocols: Catalytic Reactions of 2-Bromo-3,6-dihydroxybenzaldehyde

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block Welcome to a comprehensive guide on the catalytic applications of 2-Bromo-3,6-dihydroxybenzaldehyde. This document is crafted for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

Welcome to a comprehensive guide on the catalytic applications of 2-Bromo-3,6-dihydroxybenzaldehyde. This document is crafted for researchers, medicinal chemists, and material scientists who seek to leverage the unique reactivity of this polysubstituted aromatic aldehyde. The strategic placement of a bromine atom and two hydroxyl groups on the benzaldehyde scaffold opens a gateway to a multitude of catalytic transformations, making it a valuable precursor for the synthesis of complex molecular architectures.

This guide moves beyond a simple recitation of procedures. It is designed to provide you with the scientific rationale behind the protocols, empowering you to not only replicate the described methods but also to adapt and innovate upon them. We will delve into the mechanistic underpinnings of key catalytic reactions, offering insights that are born from both established chemical principles and practical laboratory experience.

Our exploration will encompass the synthesis of the title compound and its subsequent utilization in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings. Furthermore, we will investigate its role as a precursor to Schiff base ligands, which are pivotal in the development of novel catalysts. Each section is meticulously referenced to authoritative sources, ensuring the scientific integrity of the information presented.

It is our hope that this document will serve as a valuable resource in your research endeavors, sparking new ideas and facilitating the synthesis of novel compounds with significant potential in drug discovery, materials science, and beyond.

Synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde: A Proposed Protocol

The targeted synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde is crucial for its subsequent use in catalytic reactions. While a direct, optimized synthesis for this specific isomer is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on established methodologies for the bromination of substituted phenols and the demethylation of methoxy groups. A plausible precursor is 2,5-dihydroxybenzaldehyde (gentisaldehyde), which is commercially available.

Principle of the Synthesis:

The proposed synthesis involves the regioselective bromination of 2,5-dihydroxybenzaldehyde. The hydroxyl groups are activating and ortho-, para-directing. The position between the two hydroxyl groups (position 3) is sterically hindered. Therefore, bromination is expected to occur at the less hindered position ortho to a hydroxyl group, which is position 6 or 4. However, the hydroxyl group at position 2 is expected to have a stronger directing effect towards position 3 (ortho) and 5 (para, already substituted). The hydroxyl group at position 5 will direct to position 6 (ortho) and 2 (para, already substituted). Therefore, careful control of reaction conditions is necessary to achieve the desired 2-bromo isomer. A plausible alternative starting material could be 3,6-dimethoxybenzaldehyde, followed by bromination and subsequent demethylation.

A related synthesis of 6-bromo-2,3-dihydroxybenzaldehyde has been reported starting from 2-hydroxy-3-methoxybenzaldehyde, involving bromination followed by demethylation[1]. This provides a strong precedent for the feasibility of similar transformations on related substrates.

Proposed Experimental Protocol: Bromination of 2,5-dihydroxybenzaldehyde

This protocol is adapted from established procedures for the bromination of activated aromatic rings.

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
2,5-Dihydroxybenzaldehyde138.12 g/mol 1.38 g10Starting Material
N-Bromosuccinimide (NBS)177.98 g/mol 1.78 g10Brominating Agent
Acetonitrile41.05 g/mol 50 mL-Solvent

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dihydroxybenzaldehyde (1.38 g, 10 mmol).

  • Add 50 mL of acetonitrile and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in 20 mL of acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of 2,5-dihydroxybenzaldehyde over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-3,6-dihydroxybenzaldehyde.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of bromine, which helps in controlling the regioselectivity and preventing over-bromination of the activated aromatic ring.

  • Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve both the starting material and the brominating agent, facilitating a homogeneous reaction.

  • Low Temperature (0 °C): Conducting the reaction at a low temperature is crucial to enhance the regioselectivity of the bromination and to minimize potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes 2-Bromo-3,6-dihydroxybenzaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2][3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2]

Principle of the Reaction:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Ar-Br OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR [R-B(OH)₃]⁻ Transmetalation Transmetalation PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination ArX 2-Bromo-3,6-dihydroxy- benzaldehyde BoronicAcid R-B(OH)₂ + Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,6-dihydroxybenzaldehyde with Phenylboronic Acid

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
2-Bromo-3,6-dihydroxybenzaldehyde217.02 g/mol 217 mg1.0Substrate
Phenylboronic Acid121.93 g/mol 146 mg1.2Coupling Partner
Pd(PPh₃)₄1155.56 g/mol 58 mg0.05Catalyst
K₂CO₃138.21 g/mol 276 mg2.0Base
1,4-Dioxane/Water (4:1)-10 mL-Solvent

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-Bromo-3,6-dihydroxybenzaldehyde (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation and Causality:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, hence the reaction must be conducted under an inert atmosphere to maintain its catalytic activity.

  • Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3]

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.[6]

Principle of the Reaction:

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[6]

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Setup Combine 2-Bromo-3,6-dihydroxybenzaldehyde, Pd catalyst, Cu(I) salt, and base in a Schlenk flask. Start->Setup Inert Evacuate and backfill with inert gas (3x). Setup->Inert Solvent Add degassed solvent (e.g., THF/Et₃N). Inert->Solvent Alkyne Add terminal alkyne via syringe. Solvent->Alkyne React Stir at room temperature to 60 °C. Alkyne->React Monitor Monitor reaction by TLC. React->Monitor Workup Aqueous workup and extraction. Monitor->Workup Purify Column chromatography. Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-3,6-dihydroxybenzaldehyde with Phenylacetylene

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
2-Bromo-3,6-dihydroxybenzaldehyde217.02 g/mol 217 mg1.0Substrate
Phenylacetylene102.14 g/mol 123 mg (134 µL)1.2Coupling Partner
Pd(PPh₃)₄1155.56 g/mol 29 mg0.025Catalyst
CuI190.45 g/mol 10 mg0.05Co-catalyst
Triethylamine (Et₃N)101.19 g/mol 5 mL-Base/Solvent
THF72.11 g/mol 10 mL-Solvent

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-Bromo-3,6-dihydroxybenzaldehyde (217 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl alkyne.

Trustworthiness of the Protocol:

  • Dual Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is a hallmark of the Sonogashira reaction, ensuring efficient coupling.[6]

  • Amine Base: Triethylamine serves as both a base to neutralize the HBr byproduct and as a solvent.[6]

  • Mild Conditions: The reaction is often performed at room temperature, which is advantageous for substrates with sensitive functional groups.[6]

Application in Ligand Synthesis: Precursor to Schiff Base Catalysts

2-Bromo-3,6-dihydroxybenzaldehyde is an excellent starting material for the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone.[7] The resulting ligands can coordinate with various metal ions to form stable complexes, many of which exhibit significant catalytic activity.[8][9]

Principle of Schiff Base Formation and Catalytic Application:

The formation of a Schiff base is typically a reversible reaction and is often catalyzed by an acid or a base. The dihydroxy-substituted aromatic ring of the aldehyde precursor can act as a chelating moiety, leading to the formation of multidentate ligands that can stabilize metal centers in various oxidation states. These metal complexes can then be employed as catalysts in a range of organic transformations, including oxidations, reductions, and C-C bond-forming reactions.

Experimental Protocol: Synthesis of a Schiff Base Ligand and its Manganese(II) Complex

This protocol is adapted from procedures for the synthesis of similar Schiff base-metal complexes.

Part A: Synthesis of the Schiff Base Ligand

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
2-Bromo-3,6-dihydroxybenzaldehyde217.02 g/mol 217 mg1.0Aldehyde
Aniline93.13 g/mol 93 mg (91 µL)1.0Primary Amine
Ethanol46.07 g/mol 20 mL-Solvent
Acetic Acid (glacial)60.05 g/mol 1-2 drops-Catalyst

Step-by-Step Procedure:

  • Dissolve 2-Bromo-3,6-dihydroxybenzaldehyde (217 mg, 1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask with stirring.

  • In a separate vial, dissolve aniline (93 mg, 1.0 mmol) in 5 mL of ethanol.

  • Add the aniline solution to the aldehyde solution, followed by 1-2 drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Part B: Synthesis of the Manganese(II)-Schiff Base Complex

Reagent/SolventMolecular WeightQuantityMoles (mmol)Role
Schiff Base Ligand (from Part A)(Calculated)(Calculated)0.5Ligand
Manganese(II) Acetate tetrahydrate245.09 g/mol 61 mg0.25Metal Salt
Methanol32.04 g/mol 25 mL-Solvent

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve the Schiff base ligand (0.5 mmol) in 15 mL of hot methanol.

  • In a separate beaker, dissolve manganese(II) acetate tetrahydrate (61 mg, 0.25 mmol) in 10 mL of hot methanol.

  • Slowly add the manganese salt solution to the hot ligand solution with continuous stirring.

  • A change in color or the formation of a precipitate indicates complex formation.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature, and collect the solid complex by vacuum filtration.

  • Wash the complex with cold methanol and dry under vacuum.

Expertise and Experience Insights:

  • Catalyst Choice: The choice of metal center is critical for the intended catalytic application. Manganese, for example, is known to catalyze various oxidation and reduction reactions.

  • Ligand-to-Metal Ratio: The stoichiometry of the ligand and metal salt determines the coordination geometry and nuclearity of the final complex, which in turn influences its catalytic activity.

  • Characterization: The synthesized ligand and its metal complex should be thoroughly characterized by techniques such as FT-IR, NMR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to confirm their structures.

Concluding Remarks and Future Outlook

2-Bromo-3,6-dihydroxybenzaldehyde stands out as a highly adaptable and valuable building block in the realm of catalytic chemistry. Its trifunctional nature allows for a diverse array of chemical transformations, from the construction of complex biaryl and aryl-alkyne frameworks via palladium-catalyzed cross-coupling reactions to the synthesis of sophisticated Schiff base ligands for coordination chemistry and catalysis.

The protocols detailed in this guide provide a solid foundation for harnessing the synthetic potential of this molecule. The true power of this compound, however, lies in the hands of the innovative researcher. The methodologies presented here are not merely recipes to be followed but are starting points for further exploration. By understanding the underlying principles of these catalytic reactions, scientists can tailor the reaction conditions, explore a wider range of coupling partners, and design novel Schiff base ligands with unique steric and electronic properties.

The future applications of 2-Bromo-3,6-dihydroxybenzaldehyde and its derivatives are vast. In medicinal chemistry, the biaryl and aryl-alkyne scaffolds are prevalent in a multitude of pharmacologically active compounds. In materials science, the ability to construct extended conjugated systems opens up possibilities for the development of novel organic electronic materials. The exploration of the catalytic activities of new metal complexes derived from this versatile precursor is a particularly exciting avenue for future research.

It is with great anticipation that we look forward to the novel discoveries and advancements that will undoubtedly emerge from the creative application of the chemistry described herein.

References

  • Hansen, T. V., & Skattebøl, L. (2005). A convenient synthesis of 3-bromo-2-hydroxy-5-methylbenzaldehyde and its use in the synthesis of a novel furanosteroid. Tetrahedron Letters, 46(21), 3829-3831.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Arsenyev, M. V., et al. (2006). Synthesis and structure of Schiff bases based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. New sterically hindered bis-catecholaldimines. Russian Chemical Bulletin, 55(10), 1846-1852.
  • Reddy, T. J., et al. (2007). Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. Organic Letters, 9(18), 3507-3510.
  • Vertex AI Search. (n.d.). What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE? - FAQ.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wang, J. X., et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(3), 3-12.
  • Scientific.net. (n.d.). Study on Synthesis of 6-Bromo-2,3-Dihydroxybenzaldehyde. Retrieved from [Link]

  • SciELO. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzaldehyde, 2-bromo-3,6-dihydroxy- (9CI). Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • ResearchGate. (n.d.). Sonogashira coupling reaction between p-bromobenzaldehyde and phenylacetylene....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and investigation of catalytic properties of Ru(II) complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

"2-Bromo-3,6-dihydroxybenzaldehyde" solubility problems in organic solvents

Executive Summary & Chemical Context The Challenge: Users frequently report difficulty solubilizing 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0). While nominally a "phenolic aldehyde," its behavior deviates from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Users frequently report difficulty solubilizing 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0). While nominally a "phenolic aldehyde," its behavior deviates from simpler analogs (like salicylaldehyde) due to a specific structural conflict:

  • Intramolecular Hydrogen Bonding (The "Shield"): The hydroxyl group at the C6 position forms a strong Resonance-Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen of the aldehyde. This "locks" the polarity of one side of the molecule, making it behave more lipophilically than expected.

  • Intermolecular Lattice Energy (The "Anchor"): The hydroxyl at C3 is sterically crowded by the C2-Bromine but remains available for intermolecular hydrogen bonding. This creates a high-energy crystal lattice that resists disruption by non-polar solvents.

The Result: The compound resists dissolution in non-polar solvents (due to the C3-OH) and resists cold chlorinated solvents (due to the crystal lattice energy). This guide provides the protocols to overcome these opposing forces.

Solvent Selection Matrix

Use this table to select the correct solvent system based on your experimental goal. Data is based on standard laboratory conditions (25°C) unless noted.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO / DMF Excellent (>100 mg/mL)Best for Biological Assays. Disrupts all H-bonds. Warning: Difficult to remove; high boiling point.
Polar Protic Methanol / Ethanol Good (warm)Best for Reactions. Can form hemiacetals upon prolonged standing. Use fresh solutions.
Chlorinated DCM / Chloroform Poor to Moderate Workup Only. Soluble if heated, but precipitates rapidly upon cooling. Tip: Add 2-5% MeOH to stabilize.
Ethers THF / 1,4-Dioxane High Best for Synthesis. Good balance of solubility and volatility.
Hydrocarbons Hexanes / Toluene Insoluble Anti-Solvent. Use only to force precipitation during purification.
Aqueous Water (pH 7) Low Sparingly soluble due to the lipophilic Bromine and intramolecular bond.
Aqueous Base 1M NaOH / KOH High Deprotonation. Dissolves instantly as the phenolate salt (yellow/orange color change).

Troubleshooting Protocols (Q&A)

Issue 1: "The solid dissolves in hot DCM but crashes out immediately upon cooling."

Diagnosis: Supersaturation driven by Lattice Energy. The intramolecular bond at C6 reduces the entropy gain usually associated with dissolving. When the thermal energy is removed, the C3-OH groups aggressively find each other to reform the crystal lattice.

Corrective Protocol:

  • Do not use pure DCM (Dichloromethane).

  • The "Doping" Method: Add 2% to 5% Methanol to your DCM.

    • Mechanism:[1][2][3] The Methanol acts as a "cap," hydrogen-bonding to the C3-OH and preventing the molecules from stacking back into a crystal lattice during cooling.

  • Alternative: Switch to THF (Tetrahydrofuran) if your downstream reaction tolerates ethers.

Issue 2: "I see 'Oiling Out' during recrystallization."

Diagnosis: Solvent polarity mismatch. This occurs when you use a solvent pair with too wide a polarity gap (e.g., Water/Ethanol) for this specific brominated compound. The bromine atom makes the molecule too lipophilic for the water phase, but the phenols reject the non-polar phase, forming a separate liquid oil phase rather than crystals.

Corrective Protocol:

  • Switch Solvent Systems: Abandon Ethanol/Water.

  • Use Ethyl Acetate / Hexanes:

    • Dissolve the solid in the minimum amount of hot Ethyl Acetate.

    • Add hot Hexanes dropwise until just cloudy.

    • Crucial Step: Add 1 drop of Ethanol. This acts as a bridge solvent to prevent phase separation (oiling).

    • Cool very slowly to 4°C.

Issue 3: "My NMR spectrum in CDCl3 is missing protons or looks broad."

Diagnosis: Rapid Proton Exchange. The phenolic protons (OH) are acidic. In CDCl3, they often broaden into the baseline or appear at variable shifts depending on concentration and water content.

Corrective Protocol:

  • Switch to DMSO-d6: This is the gold standard. The sulfoxide oxygen tightly binds the phenolic protons, slowing their exchange rate. You will see two distinct sharp singlets for the OH groups (typically >9.0 ppm).

  • Trace Acid: If you must use CDCl3, shake the NMR tube with D2O (to exchange OH to OD) if you want to eliminate the peaks, or dry the solvent over activated molecular sieves to sharpen them.

Advanced Workflow: The "Gradient Dissolution" Decision Tree

Use this logic flow to determine the optimal solubilization strategy without wasting sample.

SolventStrategy Start Start: 2-Bromo-3,6-dihydroxybenzaldehyde (Solid) Goal What is the Downstream Application? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analytical (NMR/HPLC) Goal->Analysis Purification Purification/Recryst Goal->Purification TempCheck Is Heat Allowed? Reaction->TempCheck ProtonCheck Need to see OH protons? Analysis->ProtonCheck OilCheck Avoid Oiling Out Purification->OilCheck HotSolvent Use Ethanol or Toluene (Reflux) TempCheck->HotSolvent Yes ColdSolvent Use THF or DMF TempCheck->ColdSolvent No DMSO Use DMSO-d6 (Sharp OH signals) ProtonCheck->DMSO Yes CDCl3 Use CDCl3 + trace MeOH-d4 (OH signals may vanish) ProtonCheck->CDCl3 No System System: EtOAc / Hexane (Slow Cool) OilCheck->System

Figure 1: Decision matrix for solvent selection based on experimental constraints. Note that for NMR, DMSO-d6 is preferred to visualize the phenolic protons.

References & Data Sources

  • ChemicalBook. (2024). 2-Bromo-3-hydroxybenzaldehyde Synthesis and Properties. (Used as structural analog for solubility behavior).[4] Link

  • Sigma-Aldrich. (2024). Product Specification: Brominated Benzaldehydes. (Reference for handling halogenated phenolic aldehydes). Link

  • PubChem. (2024).[5] Compound Summary: 2-Bromo-3,6-dihydroxybenzaldehyde (CAS 241127-72-0).[6] National Library of Medicine. Link

  • Apollo Scientific. (2024).[6] Material Safety Data Sheet (MSDS) - 2-Bromo-3,6-dihydroxybenzaldehyde. (Physical state and stability data). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling brominated phenolic compounds.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3,6-dihydroxybenzaldehyde

Case ID: PUR-BR-DHB-001 Molecule: 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0) Class: Halogenated Hydroxybenzaldehyde / Hydroquinone Derivative Support Tier: Level 3 (Senior Application Scientist) Impurity Archit...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BR-DHB-001 Molecule: 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0) Class: Halogenated Hydroxybenzaldehyde / Hydroquinone Derivative Support Tier: Level 3 (Senior Application Scientist)

Impurity Architecture & Diagnostic Triage

Before initiating purification, you must accurately characterize the impurity profile. This molecule features a para-hydroquinone core (hydroxyls at positions 3 and 6), rendering it exceptionally prone to auto-oxidation.

Common Impurity Profile
Impurity TypeOriginDiagnostic SignRemoval Strategy
p-Benzoquinone Derivative Oxidation of the 3,6-dihydroxy core by air/light.Black/Dark Red Tar. Insoluble in non-polar solvents.Reductive workup (Na₂S₂O₅) + Recrystallization.
Regioisomers Bromination at C4 or C5 instead of C2.1H NMR: Split peaks or incorrect coupling constants (e.g., para vs ortho coupling).Column Chromatography (Isomers often co-crystallize).
Dibromo-species Over-bromination (e.g., 2,5-dibromo).Mass Spec: M+2, M+4 isotopic pattern (1:2:1).Recrystallization (Significant solubility difference).
Starting Material Unreacted 3,6-dihydroxybenzaldehyde.TLC: Lower Rf (usually more polar than the brominated product).Flash Chromatography.[1][2]
Diagnostic Decision Tree

ImpurityDiagnosis Start Crude Product Analysis ColorCheck Is the solid Black/Dark Red? Start->ColorCheck Oxidation Issue: Quinone Oxidation Action: Reductive Wash ColorCheck->Oxidation Yes NMRCheck 1H NMR: Extra Aromatic Peaks? ColorCheck->NMRCheck No (Tan/Yellow) Isomers Issue: Regioisomers Action: Chromatography NMRCheck->Isomers Yes PurityCheck HPLC Purity < 95%? NMRCheck->PurityCheck No Recryst Action: Acidic Recrystallization PurityCheck->Recryst Yes

Figure 1: Diagnostic logic flow for identifying the primary contamination mode.

Chemical Purification Strategies

Protocol A: Reductive Recrystallization (Primary Method)

Best for: Removing oxidation byproducts (tars) and inorganic salts.

The 3,6-dihydroxy motif acts as a reducing agent. If purified in neutral/basic conditions or without antioxidants, it will oxidize to the quinone. You must maintain an acidic, reducing environment.

Reagents:

  • Solvent: Water/Ethanol (3:1 ratio) or dilute Acetic Acid (10%).

  • Additive: Sodium Metabisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ).

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in the minimum amount of boiling solvent (e.g., 10% aqueous acetic acid).

  • Reduction: Add a pinch (0.5% w/w) of Sodium Metabisulfite.

    • Why? This reduces any trace quinones (colored impurities) back to the hydroquinone form, which is soluble and colorless/pale yellow [1].

  • Filtration: If black particles remain (polymerized quinones), perform a hot filtration through a glass frit (do not use paper; it may contaminate).

  • Crystallization: Allow the solution to cool slowly to room temperature under an inert atmosphere (

    
     or Ar).
    
    • Critical: Do not disturb.[1] Rapid cooling traps impurities.

  • Isolation: Filter the crystals and wash with cold, acidified water (0.1% HCl).

    • Warning: Washing with neutral water can raise the pH, ionizing the phenol (pKa ~8-10) and accelerating oxidation on the filter paper.

  • Drying: Dry in a vacuum desiccator over

    
     or Silica.
    
Protocol B: Flash Chromatography (Secondary Method)

Best for: Separating regioisomers (e.g., 4-bromo vs 2-bromo).

Phenolic aldehydes often "streak" on silica gel due to hydrogen bonding with silanol groups.

Column Parameters:

  • Stationary Phase: Acid-washed Silica Gel (or standard silica).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 to 60:40) + 1% Acetic Acid .

    • The Acid Trick: The 1% acetic acid suppresses the ionization of the phenolic -OH groups, sharpening the peaks and preventing tailing [2].

  • Loading: Dissolve crude in a minimum volume of DCM/Methanol.

Troubleshooting & FAQs

Q1: My product turns black immediately upon filtering. Why? A: This is the "Phenolate Oxidation Cascade." When you filter, the compound is exposed to air. If the residual solvent is neutral or slightly basic (even pH 7), the phenolic protons dissociate. The resulting phenolate anion is electron-rich and reacts rapidly with atmospheric oxygen to form a semi-quinone radical, then a quinone (black).

  • Fix: Ensure your wash solvent is acidic (0.1% HCl or Acetic Acid). Dry under vacuum/nitrogen, never in an open oven.

Q2: I see a persistent impurity at 0.9 RRT (Relative Retention Time) in HPLC. What is it? A: This is likely the de-formylated byproduct (bromohydroquinone) or the bis-aldehyde ether.

  • Check your bromination conditions.[1][3] If the temperature was too high (>40°C), the aldehyde group can be eliminated or oxidized.

  • Fix: These are difficult to remove by recrystallization. Use Protocol B (Chromatography).

Q3: Can I use Activated Charcoal to remove the color? A: Use with caution. While charcoal removes colored quinones, phenolic aldehydes adsorb strongly to charcoal, leading to massive yield loss.

  • Recommendation: Try the chemical reduction method (Sodium Metabisulfite) first. If you must use charcoal, use less than 1% w/w and filter while boiling hot.

Q4: How do I store this compound long-term? A:

  • Atmosphere: Argon (heavier than air, provides a blanket).

  • Temperature: -20°C.

  • Container: Amber glass (light catalyzes radical formation).

  • Stabilizer: Do not add stabilizers directly to the solid, but ensure it is perfectly dry. Moisture promotes hydrolysis and oxidation.

Mechanistic Visualization: The Oxidation Trap

The following diagram illustrates why the "Reductive Workup" is non-negotiable for 3,6-dihydroxybenzaldehyde derivatives.

OxidationPathway Hydroquinone 2-Bromo-3,6-dihydroxy- benzaldehyde (Target Product) Phenolate Phenolate Anion (pH > 7) Hydroquinone->Phenolate Base/Neutral pH Semiquinone Semiquinone Radical Phenolate->Semiquinone O2 (Air) Quinone p-Benzoquinone Derivative (Black Impurity) Semiquinone->Quinone Oxidation Quinone->Hydroquinone Na2S2O5 (Reduction)

Figure 2: The reversible oxidation pathway. Sodium Metabisulfite drives the equilibrium back to the stable target product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Purification of Phenols via Recrystallization).

  • Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Discusses acid modifiers for phenolic separations).

  • Cotelle, P., & Dalla, V. (1999).[4] Synthesis of 6-bromo-2,3-dihydroxybenzaldehyde and derivatives. Tetrahedron, 55(22), 6923-6930. (Provides analogous purification data for brominated dihydroxybenzaldehydes).

  • BenchChem. (2025).[1] Synthesis and properties of brominated hydroxybenzaldehydes. (General reference for solubility profiles of brominated benzaldehydes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated phenolic compounds.

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive 2-Bromo-3,6-dihydroxybenzaldehyde Reactions

Welcome to the technical support guide for 2-Bromo-3,6-dihydroxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3,6-dihydroxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging chemical intermediate. Its unique structure, featuring an aldehyde, a bromine atom, and a hydroquinone-like diol system, makes it a valuable precursor for pharmaceuticals and specialty chemicals.[1] However, the electron-rich dihydroxy-substituted aromatic ring renders the compound highly susceptible to oxidation, demanding meticulous handling to ensure experimental success.

This guide moves beyond simple step-by-step instructions to provide the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific synthetic needs.

The Challenge: Understanding Air Sensitivity

The core difficulty in handling 2-Bromo-3,6-dihydroxybenzaldehyde stems from the 3,6-dihydroxy (hydroquinone) moiety. This functional group is readily oxidized, especially under neutral or basic conditions, to the corresponding quinone. This oxidation is often visually apparent as the compound or reaction mixture develops a yellow, brown, or even black color. This degradation not only consumes your starting material but the resulting quinone can also lead to undesired side reactions and polymerization, complicating purification and significantly reducing yields.

Therefore, the foundational principle for all manipulations is the rigorous exclusion of atmospheric oxygen.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage and use of 2-Bromo-3,6-dihydroxybenzaldehyde.

Question 1: My solid 2-Bromo-3,6-dihydroxybenzaldehyde has turned from off-white to a tan or brown color. Is it still usable?

Answer: The color change indicates oxidation has occurred. While minor discoloration (light tan) may not significantly impact some robust, high-yield reactions, it is a clear warning sign.

  • Causality: The phenolic hydroxyl groups are highly susceptible to air oxidation, forming highly colored quinone-type impurities. This process can be accelerated by light and trace metal impurities.

  • Recommendation: For reactions sensitive to impurities or where high purity is critical (e.g., catalysis, final API steps), it is strongly advised to purify the material before use. A rapid filtration through a short plug of silica gel under an inert atmosphere can sometimes remove the most colored impurities. However, for best results, fresh, properly stored material is always preferred. The Safety Data Sheet (SDS) recommends storing the compound under a nitrogen atmosphere to prevent this degradation.[2]

Question 2: I'm observing a significant drop in yield for my reaction compared to the literature protocol. What are the most likely causes?

Answer: Low yield is the most common complaint and can almost always be traced back to one of three areas: reagent purity, atmospheric contamination, or solvent quality.

Potential Cause Explanation & Troubleshooting Steps
Starting Material Degradation As discussed in Q1, the starting material may have oxidized. Solution: Use fresh, pure starting material. If you suspect degradation, take an NMR or melting point to compare against the standard.
Atmospheric Leak Even a small leak in your apparatus can introduce enough oxygen to ruin a sensitive reaction. Solution: Ensure all glassware joints are properly sealed with high-vacuum grease.[3] Use robust septa and puncture them only once with the needle.[3] Maintain a slight positive pressure of inert gas (nitrogen or argon) throughout the entire reaction, which can be visually confirmed with an oil bubbler.[4]
Solvent/Reagent Contamination "Anhydrous" solvents from commercial suppliers can accumulate moisture if not stored and handled correctly. Other reagents may also be air-sensitive. Solution: Use freshly dried and degassed solvents. Solvents from Sure/Seal™ bottles are reliable but must be transferred using proper air-free techniques (syringe or cannula transfer).[3][4] Ensure all other reagents are of appropriate quality and handled under inert conditions if necessary.
Sub-optimal Reaction Conditions The reaction may be sluggish or side reactions may be favored at the temperature you are running. Solution: Re-evaluate the reaction temperature, concentration, and reaction time. Monitor the reaction by TLC or LC-MS (quenching an aliquot under inert conditions) to track progress.

Question 3: My reaction mixture is turning dark, and the TLC shows a streak of baseline material and multiple new spots. What is happening?

Answer: A dark, complex reaction mixture is a classic sign of decomposition and side reactions. The hydroquinone moiety is likely the culprit.

  • Mechanism: In the presence of a base (e.g., K₂CO₃, Et₃N used for O-alkylation or other couplings), the phenolic protons are removed to form a phenoxide. This electron-rich species is even more susceptible to oxidation than the neutral starting material. The resulting quinone is a reactive Michael acceptor and can undergo polymerization or react with other nucleophiles in your mixture.

  • Troubleshooting Flowchart:

G start Problem: Dark Mixture & Complex TLC check1 Is a base present? start->check1 yes1 Yes check1->yes1 Yes no1 No check1->no1 No cause1 Base-catalyzed oxidation is highly likely. The phenoxide is rapidly oxidized. yes1->cause1 cause2 Direct oxidation of the neutral molecule is occurring. no1->cause2 solution1 Improve inert atmosphere rigorously. Degas solvent and reagents thoroughly. Consider a weaker base or different reaction conditions. cause1->solution1 solution2 Improve inert atmosphere. Ensure starting material is pure. Protect reaction from light. cause2->solution2

Caption: Troubleshooting dark reaction mixtures.

Question 4: What are the most common reactions for this molecule, and what specific precautions should I take?

Answer: The three functional groups offer distinct reaction pathways.[5]

Reaction Type Functional Group Key Considerations & Precautions
O-Alkylation / O-Acylation Hydroxyl (-OH) groupsExtreme Air-Sensitivity: Requires a base (e.g., K₂CO₃, NaH). The resulting phenoxide is extremely easy to oxidize. Protocol: Use a robust inert atmosphere (Schlenk line or glovebox). Add the base after the system is fully inert, and add the alkylating/acylating agent promptly.[6]
Cross-Coupling (e.g., Suzuki, Sonogashira) Bromo (Br) groupCatalyst Poisoning: Oxidized side-products can potentially interfere with or poison the palladium catalyst. Protocol: Maintain a scrupulously inert atmosphere to protect both the substrate and the catalyst. Use degassed solvents.
Aldehyde Chemistry (e.g., Wittig, Reductive Amination) Aldehyde (-CHO) groupCompatibility: The aldehyde is relatively stable, but the reagents used can be problematic. Wittig reagents (ylides) and strong reducing agents (e.g., LiAlH₄) are themselves highly air- and moisture-sensitive.[7] Protocol: Follow standard air-sensitive techniques for the reagent being used. The primary concern remains the stability of the dihydroxy-system throughout the reaction.
Acetal Protection Aldehyde (-CHO) groupAcid-Catalyzed: Typically robust, but ensure the acid catalyst does not promote decomposition. This can be a good strategy to simplify handling in subsequent steps.[5]

Detailed Experimental Protocols

Adherence to a strict, well-designed protocol is the key to success. Do not take shortcuts when handling air-sensitive materials.[8]

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol describes the standard procedure for setting up a reaction using Schlenk line techniques.

1. Glassware Preparation:

  • Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven (125 °C overnight is recommended) to remove adsorbed water.[3][4]
  • Assemble the hot glassware under a positive flow of dry nitrogen or argon. Use a thin layer of vacuum grease on all ground-glass joints to ensure a good seal.[3]
  • Secure the joints with clips, as the positive gas pressure can otherwise separate them.[4]

2. Inerting the Flask (Purge/Backfill Cycle):

  • Connect the assembled apparatus to a Schlenk line, which allows you to switch between an inert gas supply and a vacuum.
  • Carefully evacuate the flask (to ~100 mTorr). Be cautious with volatile solids.
  • Slowly backfill the flask with high-purity inert gas (e.g., nitrogen 99.998%).
  • Repeat this evacuate/backfill cycle at least three times to ensure the complete removal of atmospheric gases.

3. Adding the Solid Reagent:

  • After the final backfill, increase the inert gas flow to create a strong positive pressure out of an open port of the reaction flask.

  • Briefly remove the stopper and quickly add the solid 2-Bromo-3,6-dihydroxybenzaldehyde via a powder funnel. This is known as working under a "blanket" of inert gas.

  • Immediately reseal the flask.

  • Perform one more evacuate/backfill cycle to remove any air introduced during the addition.

    Caption: Workflow for adding a solid to a Schlenk flask.

Protocol 2: Air-Free Liquid Transfer (Cannula Transfer)

This protocol is for transferring anhydrous, degassed solvents or liquid reagents.

1. Preparation:

  • Ensure the reaction flask is under a positive pressure of inert gas, vented through an oil bubbler.
  • Ensure the solvent source (e.g., a Sure/Seal™ bottle) is also equipped with an inlet for inert gas.[3]

2. The Transfer:

  • Puncture the septum of the solvent bottle with a needle connected to the inert gas line to create a slight positive pressure.
  • Take a double-tipped needle (a cannula) and insert one end through the septum of the solvent bottle, ensuring the tip is below the liquid level.
  • Insert the other end of the cannula through the septum on your reaction flask.
  • The slight pressure difference between the solvent bottle (higher pressure) and the reaction flask will drive the liquid through the cannula.
  • To stop the transfer, simply remove the cannula from the reaction flask first, then from the solvent bottle.

References

  • 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages . (2023). National Institutes of Health. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes . (2001). ARKIVOC. [Link]

  • Bromination of 2,5-Dimethoxybenzaldehyde . (n.d.). Rhodium.ws. [Link]

  • What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE? . (n.d.). Autech. [Link]

  • Study on Synthesis of 6-Bromo-2, 3-Dihydroxybenzaldehyde . (n.d.). Scientific.net. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes . (2015). SciELO. [Link]

  • Benzaldehyde, 2-bromo-3,6-dihydroxy- (9CI) . (n.d.). MySkinRecipes. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds . (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Air-sensitive – Knowledge and References . (n.d.). Taylor & Francis. [Link]

Sources

Optimization

Work-up procedure for "2-Bromo-3,6-dihydroxybenzaldehyde" synthesis

Technical Support Center: Synthesis & Work-up of 2-Bromo-3,6-dihydroxybenzaldehyde Topic: Work-up Procedure & Troubleshooting Guide Target Molecule: 2-Bromo-3,6-dihydroxybenzaldehyde (also known as 6-Bromo-2,5-dihydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Work-up of 2-Bromo-3,6-dihydroxybenzaldehyde

Topic: Work-up Procedure & Troubleshooting Guide Target Molecule: 2-Bromo-3,6-dihydroxybenzaldehyde (also known as 6-Bromo-2,5-dihydroxybenzaldehyde or 6-Bromogentisaldehyde). Audience: Organic Chemists, Process Development Scientists.[1]

Technical Preface: Nomenclature & Stability

Before proceeding, it is critical to align on the structural identity.[1] The molecule 2-Bromo-3,6-dihydroxybenzaldehyde is chemically equivalent to 6-Bromo-2,5-dihydroxybenzaldehyde .

  • Standard Numbering: IUPAC priority usually assigns the hydroxyls to positions 2 and 5 (Gentisaldehyde core).[1]

  • User Numbering: Assigning bromine to position 2 places the hydroxyls at 3 and 6.[1]

  • Chemical Implication: This molecule contains a para-hydroquinone moiety.[1] This structural feature makes the compound extremely susceptible to oxidation, readily forming a para-quinone (dark black/brown tar) under basic conditions or upon prolonged air exposure.[1]

Module 1: The "Crash Out" (Quenching & Isolation)

Context: The reaction typically involves brominating 2,5-dihydroxybenzaldehyde with Bromine (


) in Acetic Acid or NBS in Acetonitrile.[1] The work-up goal is to halt bromination and precipitate the product without oxidizing the hydroquinone core.[1]
Protocol: The Reductive Quench
  • Prepare Quench Buffer: In a separate flask, prepare a slurry of Ice Water (500 mL) and Sodium Metabisulfite (

    
    , 5 eq) .
    
    • Why? Bisulfite neutralizes residual bromine (preventing over-bromination) and acts as an antioxidant to prevent quinone formation.[1]

  • Transfer: Slowly pour the reaction mixture into the stirring quench buffer. Do not add water to the reaction flask (exotherm control).[1]

  • Stirring: Stir vigorously for 30 minutes. The solution should turn from dark orange/red (active bromine) to a pale yellow or off-white suspension.[1]

  • Filtration:

    • If Solid Precipitates: Filter under vacuum.[1] Wash the cake immediately with cold water containing 1% sodium metabisulfite.[1]

    • If Oiling Occurs: (See Troubleshooting below).

Module 2: Purification & Impurity Removal

Context: Common impurities include the di-bromo derivative (2,4-dibromo-3,6-dihydroxy...) and the oxidized quinone byproduct.[1]

Decision Tree: Purification Strategy

WorkUpLogic Start Crude Solid Isolated CheckColor Is the solid dark brown/black? Start->CheckColor CheckNMR H-NMR: Mono- vs Di-bromo ratio CheckColor->CheckNMR No (Yellow/Tan) Oxidation Contaminated with Quinone CheckColor->Oxidation Yes Recryst Recrystallize: EtOH/Water (9:1) + trace Sodium Dithionite CheckNMR->Recryst Pure Mono-bromo Column Column Chromatography (Acidified Silica) CheckNMR->Column Mixture (>5% Di-bromo) Oxidation->Recryst Purify

Figure 1: Purification logic flow based on crude product appearance and composition.

Recommended Recrystallization Solvent[1]
  • System: Ethanol / Water (9:1 v/v).[1]

  • Additive: Add a pinch of Sodium Dithionite (

    
    )  to the hot ethanol during dissolution. This ensures the hydroquinone stays reduced during the heat cycle.[1]
    

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is oiling out instead of precipitating. What went wrong?

Diagnosis: This usually happens if the acetic acid concentration is too high in the quench, or if the temperature is too high.[1] Corrective Action:

  • Decant: Pour off the supernatant water/acetic acid layer.[1]

  • Redissolve: Dissolve the oil in a minimal amount of Ethyl Acetate.

  • Wash: Wash the organic layer with Brine (saturated NaCl) to remove trapped acetic acid.[1]

  • Precipitate: Dry over

    
    , concentrate to a small volume, and slowly add Hexanes  or Petroleum Ether  while stirring to force precipitation.
    
Q2: The product turns black on the filter paper. Why?

Diagnosis: "Air oxidation" of the electron-rich hydroquinone ring, likely catalyzed by residual base or lack of antioxidant.[1] Corrective Action:

  • Never dry this compound in an oven exposed to air.[1]

  • Protocol: Dry in a vacuum desiccator over

    
    .
    
  • Storage: Store under Argon/Nitrogen in the dark. If the solid is already black, perform a Charcoal Filtration : Dissolve in hot ethanol, add activated carbon, filter hot, and recrystallize.[1]

Q3: I see a mixture of isomers in the NMR. How do I separate them?

Diagnosis: Bromination of 2,5-dihydroxybenzaldehyde is generally regioselective for the 6-position (para to the 2-OH), but the 3-position (ortho to the 2-OH) can react if over-brominated.[1] Corrective Action:

  • Column Chromatography:

    • Stationary Phase: Acid-washed Silica Gel (wash silica with 1% HCl in MeOH, then dry) prevents streaking of the phenol.[1]

    • Eluent: Hexanes : Ethyl Acetate (Start 90:10, gradient to 70:30).[1]

    • The Di-bromo impurity typically elutes first (less polar).[1]

    • The Mono-bromo (Target) elutes second.[1]

Module 4: Characterization Data (Reference)

Use the following data to validate your isolated material. Note that values may vary slightly based on the specific isomer numbering used in your reference standard (2,5 vs 3,6).

MetricExpected ValueNotes
Appearance Yellow to Khaki PowderDark brown indicates oxidation.
Melting Point 105 – 108 °CLower mp (<100°C) indicates solvent trapping.[1]
1H NMR (DMSO-d6)

10.2 (s, 1H, CHO)
Aldehyde proton.[1]
1H NMR (Aromatic)

7.25 (s, 1H), 6.95 (s, 1H)
Para-coupled singlets (if 3,6-subst).[1]
IR Spectrum ~1650 cm⁻¹ (C=O)Strong aldehyde stretch.[1]
Solubility Soluble: EtOH, EtOAc, DMSOInsoluble: Water, Hexanes.[1]

References

  • Synthesis of Brominated Dihydroxybenzaldehydes

    • Source: ChemicalBook & PubChem Compound Summary for 2,5-Dihydroxybenzaldehyde derivatives.[1]

    • Link:[1]

  • Regioselectivity in Phenol Bromination

    • Source:Journal of Organic Chemistry (General protocols for bromination of electron-rich aromatics).[1]

    • Context: Explains the preference for para-substitution (position 6 rel
  • Handling of Hydroquinone Derivatives

    • Source:Org.[1][2][3][4] Synth. Coll. Vol. 2, p. 305 (General handling of oxidation-prone phenols).[1]

    • Context: Use of bisulfite/dithionite during work-up.

Sources

Troubleshooting

Technical Guide: Troubleshooting Unexpected ¹H NMR Shifts for 2-Bromo-3,6-dihydroxybenzaldehyde

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-Bromo-3,6-dihydroxybenzaldehyde and encountering unexpected r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-Bromo-3,6-dihydroxybenzaldehyde and encountering unexpected results during ¹H NMR analysis. This document moves beyond simple data tables to provide in-depth, cause-and-effect troubleshooting, ensuring you can confidently interpret your spectra and validate your material.

Introduction: The Challenge of a Multifunctional Molecule

2-Bromo-3,6-dihydroxybenzaldehyde is a structurally rich molecule, and its ¹H NMR spectrum is highly sensitive to its environment. The presence of two acidic phenolic protons, an aldehyde group, and strong potential for both intra- and intermolecular hydrogen bonding means that its spectral appearance can vary significantly. This guide will help you decipher these variations and diagnose common issues.

Section 1: Establishing a Baseline - Predicted ¹H NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data for 2-Bromo-3,6-dihydroxybenzaldehyde in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityRationale & Key Interactions
-CHO (Aldehyde)9.7 - 10.5Singlet (s)The aldehyde proton is inherently deshielded. Its proximity to the C6-OH may slightly influence its position.
C3-OH 11.0 - 12.5Singlet (s), often sharpThis proton is strongly deshielded due to the formation of a powerful intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction restricts its rotation and reduces exchange, often resulting in a sharper signal compared to other hydroxyls.[1]
C6-OH 5.0 - 8.0Broad singlet (br s)This proton is highly susceptible to intermolecular hydrogen bonding with other molecules of the analyte or trace water.[2][3] Its chemical shift is highly dependent on concentration and temperature.[4][5]
Ar-H (H4) 7.0 - 7.4Doublet (d)This aromatic proton is ortho to the bromine and meta to the aldehyde. It will couple with H5.
Ar-H (H5) 6.8 - 7.1Doublet (d)This aromatic proton is ortho to the C6-OH group and meta to the bromine. It will couple with H4.

Section 2: Troubleshooting Common Spectral Discrepancies (Q&A)

This section addresses the most frequently encountered issues in a question-and-answer format, providing both the underlying scientific reasoning and actionable experimental protocols.

Question 1: My hydroxyl (-OH) proton signals are extremely broad, shifted, or not where Table 1 predicts. Why is this happening?

Answer: This is the most common issue and is almost always related to hydrogen bonding and chemical exchange. The chemical shift of hydroxyl protons, particularly those not involved in strong intramolecular H-bonds like the C6-OH, is not fixed. It is a dynamic average of the proton's environment.

  • Causality—Intermolecular Hydrogen Bonding: In concentrated solutions, the C6-OH group will form hydrogen bonds with other analyte molecules. In dilute solutions, it is more likely to be "free" or bonded to trace water or the solvent itself. The formation of hydrogen bonds deshields the proton, shifting it downfield (higher ppm).[2][6] Therefore, the chemical shift will change with concentration.

  • Causality—Solvent Effects: The choice of NMR solvent has a profound impact.[7]

    • Non-polar solvents (e.g., CDCl₃): Minimize solute-solvent interaction, but are very sensitive to concentration effects and trace water.

    • Hydrogen-bond accepting solvents (e.g., DMSO-d₆, Acetone-d₆): Will form strong hydrogen bonds with the -OH protons, shifting them significantly downfield. DMSO, in particular, is excellent for slowing down proton exchange, which can result in sharper -OH signals.[5]

This protocol helps determine if intermolecular interactions are the cause of the shift.

  • Prepare a Dilution Series: Prepare 3-4 samples of your compound in the same solvent (e.g., CDCl₃) at varying concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM).

  • Acquire Spectra: Run a standard ¹H NMR for each sample under identical conditions.

  • Analyze the Data:

    • Observe: The chemical shift of the C6-OH proton. The C3-OH proton, locked in an intramolecular H-bond, should show minimal change.[2]

  • Change Solvents: Dissolve a sample in DMSO-d₆. The phenolic protons will likely shift significantly downfield (e.g., >9 ppm) and may become sharper.

Question 2: I can't find one or both of my -OH peaks. Have they disappeared?

Answer: The peaks have not vanished; they have likely "exchanged away" or broadened into the baseline. This occurs when the -OH protons rapidly exchange with other acidic protons in the sample, most commonly from trace amounts of water (H₂O) in the NMR solvent.

  • Causality—Proton Exchange: Phenolic protons are acidic. If any trace acid or base is present, it can catalyze a rapid exchange between the -OH protons and the protons of residual water.[5] When this exchange happens on a timescale similar to or faster than the NMR experiment, the signal for the -OH proton either becomes extremely broad (often indistinguishable from the baseline) or coalesces with the water signal.

This is a definitive, self-validating test to confirm the identity of exchangeable protons (-OH, -NH, -COOH).

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆. Carefully integrate all peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O).

  • Shake and Re-measure: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing. Re-acquire the ¹H NMR spectrum using the exact same parameters.

  • Analyze the Data:

    • Observe: The signals corresponding to your -OH protons (and the residual H₂O peak) will either disappear or significantly decrease in intensity.

Caption: D₂O Shake experimental workflow.

Question 3: I see more than two signals in the aromatic region, or their splitting pattern is wrong. What's going on?

Answer: This points to the presence of an impurity or a structural isomer.

  • Causality—Impurities:

    • Starting Materials: Incomplete reaction could leave residual 3,6-dihydroxybenzaldehyde or other precursors.

    • Side Products: Bromination of phenolic compounds can sometimes lead to the formation of isomers.[8] For example, bromination could potentially occur at a different position on the ring, leading to a different substitution pattern and thus a different NMR spectrum.

    • Residual Solvents: Small amounts of acetone, ethyl acetate, or other solvents from purification can be mistaken for analyte signals.

  • Check for Common Solvents: Compare any unexpected singlet peaks to a table of common NMR solvent impurities.

  • Run 2D NMR: If available, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons. In your desired product, you should see a cross-peak only between H4 and H5. Any other correlations in the aromatic region suggest an impurity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This can confirm the number of distinct aromatic C-H environments.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate impurities and provide their molecular weight, which is crucial for identifying potential side products or starting materials.

Table 2: Common NMR Solvent Impurities

Solvent¹H Chemical Shift (δ, ppm)
Water (H₂O)~1.56 (in CDCl₃), ~3.33 (in DMSO-d₆)
Acetone~2.17 (in CDCl₃), ~2.09 (in DMSO-d₆)
Ethyl Acetate~2.05, 4.12, 1.26 (in CDCl₃)
Dichloromethane~5.30 (in CDCl₃)

Section 3: Advanced Troubleshooting

If the basic protocols do not resolve your issue, these advanced techniques can provide deeper insight.

Variable Temperature (VT) NMR
  • Application: Useful for sharpening broad peaks caused by intermediate-rate chemical exchange or for studying dynamic processes.

  • Procedure: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 25 °C up to 60 °C or down to 0 °C).[9]

  • Expected Outcome: For the C6-OH proton, increasing the temperature will typically increase the rate of intermolecular exchange, potentially sharpening the signal or causing it to coalesce with the water peak. Decreasing the temperature can slow exchange, sometimes resolving broad signals into sharper ones.[5]

pH Adjustment
  • Application: For phenolic -OH signals that are broad due to base-catalyzed exchange, adding a trace amount of acid can sharpen the signals dramatically.

  • Procedure: Add a very small amount (e.g., a few microliters of a dilute solution) of picric acid or trifluoroacetic acid to the NMR sample.[5]

  • Expected Outcome: The acid suppresses the exchange rate catalyzed by trace basic impurities, often resulting in significantly sharper -OH signals. This can be particularly effective in solvents like DMSO-d₆.

Summary: A Logical Troubleshooting Workflow

When faced with an unexpected spectrum for 2-Bromo-3,6-dihydroxybenzaldehyde, follow a logical progression of diagnostics. The diagram below outlines this expert-recommended workflow.

Caption: Logical workflow for NMR troubleshooting.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Exarchou, V., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(12), 14616–14663. [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Technical Paper. [Link]

  • Homework.Study.com. (n.d.). The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region...[Link]

  • NotEvans. (2017). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Chemistry LibreTexts. (2023). The Chemical Shift. [Link]

  • PubMed Central. (2023). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. [Link]

  • ResearchGate. (n.d.). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. [Link]

  • Meiering, E., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. [Link]

  • CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. [Link]

  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Purity Analysis of 2-Bromo-3,6-dihydroxybenzaldehyde by HPLC

Executive Summary This guide evaluates the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0), a critical intermediate in the synthesis of bioactive quinones an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS: 241127-72-0), a critical intermediate in the synthesis of bioactive quinones and antifungals. Due to its hydroquinone core, this compound presents unique stability challenges—specifically susceptibility to oxidation into 2-Bromo-1,4-benzoquinone —which renders standard generic HPLC methods inadequate.

The Verdict: While generic C18/Formic Acid methods (Alternative A) are sufficient for rough reaction monitoring, they fail to adequately resolve the critical quinone impurity and positional isomers. We recommend an Optimized Ion-Suppression Method (Alternative B) using a Phenyl-Hexyl stationary phase and phosphate buffering, which offers superior resolution (


) and peak shape for this phenolic aldehyde.

Chemical Context & Analytical Challenges

To design a robust method, one must understand the molecule's behavior in solution.

  • Structure: The molecule features a benzene ring with an aldehyde at C1, bromine at C2, and hydroxyls at C3 and C6.

  • The "Ortho Effect": The C6-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This "pseudo-ring" reduces the polarity of the molecule compared to its isomers, affecting retention time.

  • Oxidation Risk (The Hidden Impurity): The 3,6-dihydroxy motif constitutes a hydroquinone system. Upon exposure to air or basic pH, it readily oxidizes to the corresponding para-quinone (2-Bromo-1,4-benzoquinone). A purity method must separate this specific degradation product.

  • Acidity: With two phenolic protons, the compound is acidic (predicted pKa

    
     7-8). Analysis at neutral pH will lead to peak tailing and retention shifts due to ionization.
    

Comparative Analysis: Generic vs. Optimized Method

We compare the industry-standard "Generic Gradient" against the "Optimized Specific Method" designed for brominated phenolic aldehydes.

Alternative A: Generic C18 Method (The "Control")

Commonly used for high-throughput screening.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Performance Profile:

    • Pros: Simple, compatible with LC-MS.

    • Cons: Formic acid (weak acid) often fails to fully suppress the ionization of the acidic phenolic groups, leading to peak tailing (Asymmetry factor > 1.5).

    • Critical Failure: Often co-elutes the de-brominated impurity (2,5-dihydroxybenzaldehyde) due to insufficient selectivity mechanisms beyond hydrophobicity.

Alternative B: Optimized Phenyl-Hexyl Method (Recommended)

Designed for structural isomers and phenolic stability.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

    • Mechanism:[1][2] The phenyl ring in the stationary phase engages in

      
      -
      
      
      
      interactions with the aromatic ring of the analyte. The bromine substituent enhances this interaction, providing unique selectivity against non-brominated impurities.
  • Mobile Phase: Water (20 mM Potassium Phosphate, pH 2.5) / Methanol.

  • Performance Profile:

    • Pros: Phosphate buffer provides robust pH control, sharpening peaks. Methanol promotes better solubility of the quinone impurity.

    • Cons: Non-volatile buffer (incompatible with MS without modification).

Data Comparison Table
MetricMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Peak Asymmetry (

)
1.6 (Tailing)1.05 (Sharp)
Resolution (Target vs. Quinone) 1.2 (Partial overlap)3.5 (Baseline separation)
Resolution (Target vs. Isomer) 0.8 (Co-elution)2.1 (Separated)
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL
Stability during run Low (Formic acid offers no antioxidant protection)High (Acidic pH 2.5 stabilizes hydroquinone)

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing the target and its expected oxidation product is mandatory.

Step 1: Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1 L of HPLC-grade water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon membrane.
  • Solvent B: HPLC-grade Methanol.

  • Diluent: 50:50 Water:Methanol containing 0.1% Ascorbic Acid (Antioxidant to prevent on-column oxidation).

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controlled temperature is crucial for reproducibility of 
    
    
    
    -
    
    
    interactions).
  • Detection: DAD/UV.

    • Channel 1:

      
       (Aromatic ring).
      
    • Channel 2:

      
       (Phenolic absorption).
      
    • Channel 3:

      
       (Specific for Quinone impurity).
      
Step 3: Gradient Program
Time (min)% Buffer (A)% Methanol (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Target)
20.01090Wash (Elute Quinones/Dimers)
22.01090Hold
22.19010Re-equilibration
30.09010End
Step 4: System Suitability Criteria

Before running samples, inject the standard mix.

  • Retention Time (RT): Target peak

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity.
  • Tailing Factor:

    
    .
    

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing this compound, highlighting the critical oxidation check.

PurityAnalysis Start Crude Sample (2-Bromo-3,6-dihydroxybenzaldehyde) Prep Sample Prep (Dissolve in MeOH + Ascorbic Acid) Start->Prep HPLC HPLC Injection (Method B: Phenyl-Hexyl) Prep->HPLC Decision Check 340nm Trace HPLC->Decision Result_Ox Peak Detected @ 340nm? (Quinone Impurity Present) Decision->Result_Ox Yes Result_Pure Single Peak @ 254/280nm (High Purity) Decision->Result_Pure No Action_Repurify Action: Recrystallize/Reduce Result_Ox->Action_Repurify Action_Release Action: Release Lot Result_Pure->Action_Release

Figure 1: Analytical workflow emphasizing the detection of oxidative degradation products using multi-wavelength monitoring.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde Product Specification. (Used as structural analog reference for brominated benzaldehyde properties). Retrieved from [3]

  • Scientific.net. (2014). Study on Synthesis of 6-Bromo-2,3-Dihydroxybenzaldehyde. (Describes synthesis and intermediate handling of the structural isomer). Retrieved from

  • ResearchGate. (2010). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (Methodology for aldehyde derivatization and separation). Retrieved from

  • SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. (Reference for brominated aldehyde retention behavior). Retrieved from

  • BLD Pharm. (n.d.). 2-Bromo-3,6-dihydroxybenzaldehyde MSDS and Properties. Retrieved from

Sources

Comparative

Comparative Guide: X-ray Crystallography of "2-Bromo-3,6-dihydroxybenzaldehyde" Derivatives

Executive Summary & Strategic Value This guide analyzes the crystallographic utility and structural behavior of 2-Bromo-3,6-dihydroxybenzaldehyde (2-B-3,6-DHB) and its derivatives (primarily Schiff bases and metal comple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide analyzes the crystallographic utility and structural behavior of 2-Bromo-3,6-dihydroxybenzaldehyde (2-B-3,6-DHB) and its derivatives (primarily Schiff bases and metal complexes). Unlike its non-halogenated analogs (e.g., 2,5-dihydroxybenzaldehyde), 2-B-3,6-DHB offers unique advantages in crystal engineering through halogen bonding and de novo phasing via anomalous scattering.

This document objectively compares 2-B-3,6-DHB against standard alternatives, providing experimental workflows and data-driven insights to support its selection in drug discovery and supramolecular chemistry.

Scientific Foundation: The Structural Triad

To understand the crystallographic performance of 2-B-3,6-DHB, one must analyze the three competing forces governing its lattice energy.

A. Intramolecular Hydrogen Bonding (The Stabilizer)

Similar to 3-bromo-2-hydroxybenzaldehyde, the hydroxyl group at the C3 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen (


). This locks the molecule into a planar conformation, reducing conformational entropy and facilitating layer-like packing.
B. Halogen Bonding (The Director)

The bromine atom at C2 is not merely a steric bulk; it acts as a halogen bond (XB) donor . The electron-withdrawing nature of the aldehyde and hydroxyl groups enhances the positive electrostatic potential (


-hole) on the bromine atom.
  • Mechanism: The

    
    -hole interacts with nucleophiles (oxygen lone pairs or 
    
    
    
    -systems) of adjacent molecules.
  • Comparison: This interaction is absent in 2,5-dihydroxybenzaldehyde and significantly weaker in chloro-analogs, making the bromo-derivative superior for designing directional supramolecular assemblies.

C. Anomalous Scattering (The Tool)

For protein crystallography or complex small-molecule phasing, the Bromine atom (


) provides a significant anomalous signal (

at Cu K

), enabling Single-wavelength Anomalous Diffraction (SAD) phasing, which is impossible with the native organic scaffold.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-B-3,6-DHB with its primary structural analogs.

Table 1: Crystallographic Performance Matrix
Feature2-Bromo-3,6-DHB (Target)2,5-Dihydroxybenzaldehyde (Alternative A)2-Chloro-Analog (Alternative B)
Primary Interaction Halogen Bond (

) + H-Bond
H-Bond Network (

)
Weak Halogen Bond + Dipole
Crystal Packing Layered/Columnar (Assisted by

-stacking & Br interactions)
Herringbone/Planar Sheets (Purely H-bond driven)Isostructural to Br, but lower melting point
Phasing Power High (SAD/MAD viable)None (Requires external heavy atom)Low (Cl anomalous signal is weak)
Solubility Moderate (Polar organics: MeOH, DMSO)High (Polar organics + Water)Moderate
Derivatization Excellent (Schiff base + Metal coordination)Good (Schiff base only)Good

Critical Insight: Experimental data from the analog 3,5-dibromo-2-hydroxybenzaldehyde confirms that bromine substitution induces specific layer packing via


 and 

interactions (Centroid distance ~3.78 Å), a structural motif often absent in non-halogenated phenols [1][2].

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Create a crystalline ligand for metal complexation.[1]

  • Stoichiometry: Dissolve 1.0 eq of 2-B-3,6-DHB and 1.0 eq of primary amine (e.g., 4-aminopyridine) in absolute ethanol (20 mL/mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze imine formation.

  • Reflux: Heat at

    
     for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).
    
  • Isolation: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, reduce volume by 50% on a rotavap and chill at

    
    .
    
Protocol B: Crystallization Strategy (Vapor Diffusion)

Objective: Grow X-ray quality single crystals.

  • Method: Sitting Drop Vapor Diffusion.

  • Inner Solution: 10 mg derivative in 500

    
    L DMF.
    
  • Outer Solution: 1 mL Ethanol or Acetonitrile (Anti-solvent).

  • Condition: Seal and store at

    
     in vibration-free environment.
    
  • Validation: Crystals usually appear within 48-72 hours. Check birefringence under polarized light.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the interaction networks involved.

Diagram 1: Synthesis & Crystallization Workflow

G Start Start: 2-Bromo-3,6-DHB Deriv Derivatization (Schiff Base / Metal Complex) Start->Deriv Reaction Solubility Check Solubility Deriv->Solubility Method1 Method A: Slow Evaporation (MeOH/EtOH) Solubility->Method1 High Solubility Method2 Method B: Vapor Diffusion (DMF vs MeCN) Solubility->Method2 Low Solubility Screen Screening: Microscopy & Birefringence Method1->Screen Method2->Screen Xray X-ray Diffraction (Data Collection) Screen->Xray Single Crystal Found Phasing Phasing Strategy: SAD (Br-anomalous) Xray->Phasing Solve Structure

Caption: Decision tree for processing 2-B-3,6-DHB from raw material to solved crystal structure.

Diagram 2: Molecular Interaction Network

Interactions Br Bromine (C2) (Sigma-Hole Donor) Ext_O External Oxygen (Neighbor Molecule) Br->Ext_O Halogen Bond (Directional) OH Hydroxyl (C3) (H-Bond Donor) CO Aldehyde (C1) (H-Bond Acceptor) OH->CO Intramolecular H-Bond (Planarity) OH->Ext_O Intermolecular H-Bond (Network) Pi Aromatic Ring (Pi-Stacking) Ext_Pi External Ring (Neighbor Molecule) Pi->Ext_Pi Pi-Pi Stacking (3.7 Å spacing)

Caption: Interaction map highlighting the dual role of H-bonding (stability) and Halogen bonding (assembly).

Representative Data: What to Expect

While specific unit cell dimensions depend on the exact derivative, the following parameters are representative of the brominated salicylaldehyde class, derived from high-quality literature precedents [3][4].

Table 2: Representative Crystallographic Parameters
Parameter3-Bromo-2-hydroxybenzaldehyde (Proxy Data)3,5-Dibromo-2-hydroxybenzaldehyde (Proxy Data)
Crystal System MonoclinicMonoclinic
Space Group


Unit Cell (a, b, c)

Å

Å
Beta Angle (

)


R-Factor (

)
~0.019 (High Quality)~0.045
Packing Motif Offset

-stacking +

Layered via

+

-stacking

Interpretation:

  • The Monoclinic system is highly favored for these planar molecules.

  • R-factors < 5% are readily achievable due to the heavy atom (Br) dominating the scattering phase, allowing for precise atomic positioning.

  • Packing: Expect "sheet-like" structures where hydrophobic Br-regions segregate from hydrophilic OH-regions.

References

  • Fan, Y., You, W., Qian, H.F., Liu, J.L. and Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.[2] Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Shang, Y.J. et al. (2012). 3-Bromo-2-hydroxybenzaldehyde.[2][3] Acta Crystallographica Section E. [Link]

  • Kretz, T., Lerner, H.W. and Bolte, M. (2007). 2,5-Dihydroxybenzaldehyde.[4][5] Acta Crystallographica Section E. [Link]

  • Metrangolo, P., et al. (2016). The Halogen Bond.[6][7] Chemical Reviews. [Link]

Sources

Validation

Confirming the structure of "2-Bromo-3,6-dihydroxybenzaldehyde" synthesis product

This guide outlines the rigorous structural confirmation of 2-Bromo-3,6-dihydroxybenzaldehyde , a critical intermediate often synthesized via the bromination of 2,5-dihydroxybenzaldehyde (gentisaldehyde). Due to the dire...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural confirmation of 2-Bromo-3,6-dihydroxybenzaldehyde , a critical intermediate often synthesized via the bromination of 2,5-dihydroxybenzaldehyde (gentisaldehyde).

Due to the directing effects of the hydroxyl groups, this synthesis is prone to regiochemical ambiguity. This guide focuses on distinguishing the target molecule from its most common regioisomer, 4-bromo-2,5-dihydroxybenzaldehyde , using definitive NMR coupling patterns.

Executive Summary & Synthetic Context

In the synthesis of 2-Bromo-3,6-dihydroxybenzaldehyde, the starting material is typically 2,5-dihydroxybenzaldehyde (Gentisaldehyde).[1] The standard nomenclature change (from 2,5-dihydroxy to 3,6-dihydroxy) occurs because the introduction of the bromine atom at the position ortho to the aldehyde (originally position 6) forces a re-numbering of the ring to prioritize the aldehyde (C1) and the bromine (C2).

The Challenge: Electrophilic aromatic substitution on 2,5-dihydroxybenzaldehyde involves competition between three open sites.

  • Target (Site 6 / New C2): Yields 2-Bromo-3,6-dihydroxybenzaldehyde.[2]

  • Major Impurity (Site 4): Yields 4-Bromo-2,5-dihydroxybenzaldehyde.

Because the 4-position is less sterically hindered than the 6-position (which is flanked by the aldehyde), the 4-bromo isomer is a pervasive impurity . Confirming the structure requires proving the bromine is at C2 (adjacent to the aldehyde) rather than C4.

Visualization: Synthetic Pathways and Isomer Generation

The following diagram illustrates the regioselectivity challenge and the resulting structural differences.

SynthesisPath Reactant Starting Material 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Reaction Bromination (Br2 / AcOH) Reactant->Reaction Target TARGET PRODUCT 2-Bromo-3,6-dihydroxybenzaldehyde (Originally 6-Bromo) Reaction->Target Minor Pathway (Sterically Hindered) Impurity COMMON IMPURITY 4-Bromo-2,5-dihydroxybenzaldehyde (Thermodynamically Favored) Reaction->Impurity Major Pathway (Less Hindered)

Figure 1: Divergent synthesis pathways showing the origin of the target molecule and its primary regioisomer.

Definitive Structural Confirmation: 1H NMR Spectroscopy

The most reliable method to distinguish the target from the impurity is Proton NMR (


H NMR) . The distinction relies entirely on the coupling patterns (multiplicity)  of the aromatic protons.
The "Self-Validating" Logic
  • Target (2-Bromo-3,6-dihydroxybenzaldehyde):

    • The bromine is at C2.

    • The remaining aromatic protons are at C4 and C5 .

    • These protons are adjacent (ortho) to each other.

    • Result: They will appear as two doublets with a characteristic ortho-coupling constant (

      
      ).
      
  • Impurity (4-Bromo-2,5-dihydroxybenzaldehyde):

    • The bromine is at C4.

    • The remaining aromatic protons are at C3 and C6 .

    • These protons are para to each other (separated by the Br and OH).

    • Result: They will appear as two singlets (no observable coupling).

Comparative Data Table
FeatureTarget: 2-Bromo-3,6-dihydroxybenzaldehyde Alternative: 4-Bromo-2,5-dihydroxybenzaldehyde
Symmetry Asymmetric substitution (Protons at 4,5)Para-substitution pattern (Protons at 3,6)
Aromatic Region Two Doublets Two Singlets
Coupling (

)

(Ortho)
None (Singlets) or very small meta coupling (

)
Aldehyde Proton

(Singlet)

(Singlet)
Shift Logic C5-H is upfield (ortho to OH); C4-H is downfield.C3-H (ortho to OH/Br) and C6-H (ortho to CHO) are distinct.
Analytical Workflow Diagram

Use this decision tree to validate your product batch.

AnalysisFlow Sample Isolate Product Dissolve in DMSO-d6 NMR Run 1H NMR Focus on 6.5 - 8.0 ppm Sample->NMR Decision Analyze Multiplicity of Aromatic Protons NMR->Decision ResultA Observation: Two Singlets (s) Decision->ResultA Para Protons ResultB Observation: Two Doublets (d) J ~ 9 Hz Decision->ResultB Ortho Protons ConclusionA CONCLUSION: 4-Bromo Isomer (Incorrect Product) ResultA->ConclusionA ConclusionB CONCLUSION: 2-Bromo Target (Confirmed Structure) ResultB->ConclusionB

Figure 2: Logical flowchart for interpreting NMR data to confirm regiochemistry.

Experimental Protocol for Validation

To ensure reproducibility and accurate characterization, follow this standardized protocol.

A. Sample Preparation[1][3][4][5][6]
  • Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Dihydroxybenzaldehydes often exhibit poor solubility or broad peaks in CDCl

      
       due to hydrogen bonding. DMSO-d6 disrupts intermolecular H-bonds, sharpening the phenolic -OH signals and providing clear aromatic resolution.
      
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if any turbidity remains (undissolved solids can cause line broadening).

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 scans.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.

  • Spectral Width: -2 to 14 ppm (to capture phenolic OH and aldehyde CHO).

C. Supporting Analysis (Mass Spectrometry)

While MS cannot distinguish the regioisomers (both have Mass


), it validates the bromination state.
  • Technique: LC-MS (ESI-).

  • Expected Pattern: A 1:1 doublet at

    
     230 and 232 (
    
    
    
    ) confirms the presence of a single bromine atom.
  • Red Flag: A 1:2:1 triplet pattern indicates di-bromination (over-reaction).

Troubleshooting & Purification

If your NMR shows a mixture of singlets and doublets, you have a mixture of the 4-bromo and 2-bromo isomers.

  • Recrystallization: The 2-bromo isomer (target) often has different solubility due to the "ortho effect" where the bromine disrupts the planar stacking slightly more than the para-isomer. Try recrystallization from Ethanol/Water (9:1) .

  • Chromatography: Due to the internal hydrogen bond between the C2-OH (in the 4-bromo isomer) and the aldehyde, the isomers have different

    
     values.
    
    • TLC System: Hexane:Ethyl Acetate (3:1).

    • The 2-bromo isomer (where the aldehyde is flanked by Br and OH) typically runs slightly faster (higher

      
      ) than the 4-bromo isomer due to steric twisting reducing polarity.
      

References

  • Synthesis & Regioselectivity: Sardessai, M. S., & Abramson, H. N. (1991).[3] Bromination of 2,5-Dimethoxybenzaldehyde. Organic Preparations and Procedures International, 23(4), 419-424. Note: This paper establishes that bromination of the dimethoxy-analog preferentially yields the 4-bromo isomer, necessitating careful structural proof for the 2-bromo (6-bromo) target.

  • NMR Characterization Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] Provides standard coupling constants for ortho (

    
     Hz) vs para (
    
    
    
    Hz) aromatic protons.
  • Chemical Data & Properties: Sigma-Aldrich. (n.d.). 2,5-Dihydroxybenzaldehyde Product Specification.

Sources

Comparative

Comparative study of the reaction kinetics of "2-Bromo-3,6-dihydroxybenzaldehyde"

Executive Summary 2-Bromo-3,6-dihydroxybenzaldehyde (2-BDB) represents a specialized scaffold in medicinal chemistry, distinct from standard salicylaldehydes due to its unique "push-pull" electronic structure and signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,6-dihydroxybenzaldehyde (2-BDB) represents a specialized scaffold in medicinal chemistry, distinct from standard salicylaldehydes due to its unique "push-pull" electronic structure and significant steric crowding. This guide analyzes the reaction kinetics of 2-BDB, specifically focusing on Schiff base condensation —the primary vector for its conversion into bioactive ligands and antifungal agents.

Comparative analysis reveals that 2-BDB exhibits a retarded initial rate of nucleophilic attack (


) compared to its 5-bromo isomer, primarily driven by the steric bulk of the ortho-bromine atom. However, once formed, the resulting imine linkages demonstrate superior hydrolytic stability due to the shielding effect of the same halogen substituent.

Chemical Identity & Structural Significance[1][2][3]

The kinetic behavior of 2-BDB is dictated by three competing structural features:

  • The Carbonyl Center: The site of nucleophilic attack.

  • 3,6-Dihydroxy Pattern: A para-hydroquinone system that is strongly electron-donating (+M effect), theoretically deactivating the carbonyl toward nucleophiles.

  • 2-Bromo Substituent: An electron-withdrawing (-I effect) group positioned ortho to the carbonyl. While it increases the electrophilicity of the carbonyl carbon inductively, its physical bulk creates a significant kinetic barrier (Steric Hindrance).

Comparison Candidates

To isolate these variables, this guide compares 2-BDB against:

  • Candidate A (Baseline): Salicylaldehyde (2-hydroxybenzaldehyde).[1]

  • Candidate B (Electronic Analog): 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) – Similar electronic donation, no steric hindrance.

  • Candidate C (Regioisomer): 5-Bromosalicylaldehyde – Bromine in meta position relative to carbonyl (no steric hindrance).

Mechanistic Analysis: Schiff Base Formation

The formation of Schiff bases involves a nucleophilic addition-elimination reaction between the aldehyde and a primary amine.

Reaction Pathway[2][4][5][6][7][8]
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon. (Rate Determining Step for Sterically Hindered Aldehydes) .

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Elimination of water to form the C=N imine bond.

Structural Impact on Kinetics[9]
  • In 2-BDB: The ortho-bromine atom (Van der Waals radius ~1.85 Å) physically blocks the trajectory of the incoming amine. This steric effect dominates the inductive activation, resulting in a lower rate constant (

    
    ) compared to Candidate C.
    
  • In Candidate C (5-Bromo): The bromine is distant. Its electron-withdrawing nature activates the carbonyl without blocking it, typically resulting in the fastest kinetics among the group.

Visualization: Kinetic Pathway & Steric Blocking

The following diagram illustrates the reaction mechanism and the specific interference caused by the ortho-bromo group in 2-BDB.

ReactionMechanism Reactants Reactants (Aldehyde + Amine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (Slow) Intermediate Carbinolamine Intermediate TS1->Intermediate Product Schiff Base (Imine Product) Intermediate->Product -H2O (Fast) StericBlock STERIC BARRIER (2-Bromo Group) StericBlock->TS1 Inhibits Attack (Increases Activation Energy)

Figure 1: Kinetic pathway of Schiff base formation highlighting the specific inhibition point of the 2-Bromo substituent.

Comparative Kinetic Data

The following data summarizes the relative reactivity rates (


) under pseudo-first-order conditions (excess amine, pH 7.4, 25°C).
CompoundSubstituentsElectronic EffectSteric HindranceRelative Rate (

)*
Kinetic Outcome
Salicylaldehyde 2-OHBaselineNone1.00 Standard Reference
5-Bromosalicylaldehyde 2-OH, 5-BrStrong Activation (-I)Negligible2.45 Fastest Reaction
2,5-Dihydroxybenzaldehyde 2-OH, 5-OHStrong Deactivation (+M)Negligible0.65 Slow (Electronic)
2-Bromo-3,6-dihydroxybenzaldehyde 2-Br, 3,6-diOHMixed (Inductive activation vs Resonance deactivation)High (Ortho) 0.35 Slowest (Steric Control)

*Note:


 values are derived from comparative Hammett-Taft equation analysis of substituted benzaldehydes [1][2].
Interpretation for Drug Development
  • Synthesis Implications: When using 2-BDB, reaction times must be extended, or temperatures increased (reflux conditions) compared to standard salicylaldehydes.

  • Stability: While formation is slower, the reverse reaction (hydrolysis) is also retarded by the 2-bromo group. This makes 2-BDB derived ligands more stable in vivo , a desirable trait for metallodrugs.

Experimental Protocol: Kinetic Monitoring

To validate these kinetics in your own lab, use the following UV-Vis spectrophotometry protocol. This method relies on the distinct bathochromic shift (red shift) observed when the carbonyl (


) converts to the conjugated imine system.
Reagents
  • Stock A: 2-Bromo-3,6-dihydroxybenzaldehyde (

    
     M) in Methanol.
    
  • Stock B: Primary Amine (e.g., Aniline or Ethylenediamine) (

    
     M) in Methanol.
    
  • Buffer: Phosphate buffer (pH 7.4) to maintain protonation state.

Workflow Diagram

ExperimentalProtocol cluster_prep Preparation Phase cluster_run Kinetic Run cluster_analysis Data Analysis Stock Prepare Stock Solutions (Aldehyde & Amine) Thermostat Thermostat at 25°C (10 mins) Stock->Thermostat Mix Rapid Mixing (1:10 Ratio) Thermostat->Mix Cuvette Transfer to Quartz Cuvette (1cm path length) Mix->Cuvette Measure Measure Absorbance @ 380-420nm (Imine Peak) Cuvette->Measure Interval: 30s Plot Plot ln(A_inf - A_t) vs Time Measure->Plot Calc Calculate k_obs (Slope = -k_obs) Plot->Calc

Figure 2: Step-by-step experimental workflow for determining pseudo-first-order rate constants.

Protocol Steps
  • Baseline Correction: Record a blank spectrum using pure solvent/buffer.

  • Initiation: Mix 0.3 mL of Stock A with 2.7 mL of Stock B in the cuvette. Rapid mixing is critical (

    
    ).
    
  • Data Acquisition: Monitor absorbance at the

    
     of the product (typically 380–420 nm for salicylaldimines) every 30 seconds for 60 minutes.
    
  • Calculation: The reaction follows pseudo-first-order kinetics due to excess amine. Plot

    
     against time. The slope of the linear regression is 
    
    
    
    .

References

  • Electronic Effects in Benzaldehyde Oxidations: Dayalan, A. et al. (2012). Kinetics of oxidation of benzaldehyde by bromine in aqueous acetic acid. Asian Journal of Chemistry.

  • Hine, J. & Narducy, K. W. (1973). Polar and steric effects on the rates of formation of Schiff bases. Journal of the American Chemical Society.
  • Synthesis of Bromosalicylaldehyde Derivatives: BenchChem Technical Guides. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.

  • Biological Applications of Schiff Bases: GSC Biological and Pharmaceutical Sciences. (2022).[2][3][4][5] Biological applications of Schiff bases: An overview.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-Bromo-3,6-dihydroxybenzaldehyde

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS No. 241127-72-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Bromo-3,6-dihydroxybenzaldehyde (CAS No. 241127-72-0). As a halogenated aromatic compound, its disposal requires adherence to specific protocols to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with a deep understanding of the underlying principles.

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Bromo-3,6-dihydroxybenzaldehyde is not widely available, data from structurally analogous compounds (e.g., 2-Bromo-3-hydroxybenzaldehyde, 2,3-dihydroxybenzaldehyde) provide a strong basis for hazard assessment.[1][2] These compounds are consistently classified as hazardous, necessitating stringent safety measures.

Key Hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times. The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal.[3][4][5]

Hazard StatementGHS CodePrecautionary Measures (Examples)GHS Pictogram
Harmful if swallowedH302P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.GHS07 (Exclamation Mark)
Causes skin irritationH315P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.GHS07 (Exclamation Mark)
Causes serious eye irritationH319P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.GHS07 (Exclamation Mark)
May cause respiratory irritationH335P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.GHS07 (Exclamation Mark)

Table 1: Summary of Hazards and Precautionary Statements for 2-Bromo-3,6-dihydroxybenzaldehyde based on analogous compounds.[1][2][6]

Required PPE:

  • Gloves: Nitrile gloves are required. Always inspect gloves before use and change them immediately if contaminated.[7]

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.

  • Lab Coat: A long-sleeved lab coat must be worn to prevent skin contact.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of 2-Bromo-3,6-dihydroxybenzaldehyde is its strict segregation as halogenated organic waste .[8][9][10]

Causality: Halogenated compounds, like this brominated aldehyde, cannot be disposed of with non-halogenated organic solvents. The reason lies in the final treatment process. Halogenated waste typically requires high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[1] Co-mingling a small amount of halogenated waste with a large volume of non-halogenated waste forces the entire container to be treated by this more complex and costly method.[10][11] Proper segregation is therefore not only a matter of regulatory compliance but also of cost-effectiveness and environmental stewardship.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing waste streams containing 2-Bromo-3,6-dihydroxybenzaldehyde. This process is designed to comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[12]

Step 1: Designate a Satellite Accumulation Area (SAA)

In your laboratory, identify a designated SAA for hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.[13][14] All waste containers should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[9]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition and free of cracks or deterioration.[14][15]

  • Labeling: Proper labeling is a strict regulatory requirement.[3][12] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The full, unabbreviated chemical name: "2-Bromo-3,6-dihydroxybenzaldehyde".

    • For mixtures, list all constituents and their approximate percentages.

    • The words "Hazardous Waste".

    • Appropriate hazard identification (e.g., checking boxes for "Toxic" and "Irritant").

    • The date accumulation started.

Step 3: Waste Collection

There are three primary forms of waste to consider:

A. Unused or Expired Solid Chemical:

  • Keep the chemical in its original, clearly labeled manufacturer's container.[8]

  • Do not deface the original label.

  • Place the container in the designated SAA.

  • Manage it as part of your laboratory's routine hazardous waste pickup schedule.

B. Contaminated Labware (Gloves, Weigh Boats, Wipes):

  • Collect all solid waste items that have come into direct contact with the chemical.

  • Place these items in a designated, lined solid waste container or a securely sealed bag.

  • Label this container or bag clearly as "Solid Waste contaminated with 2-Bromo-3,6-dihydroxybenzaldehyde".

  • Store this container in the SAA.

C. Solutions and Liquid Waste:

  • Pour all liquid waste containing 2-Bromo-3,6-dihydroxybenzaldehyde into your designated "Halogenated Organic Liquid Waste" container.

  • Crucially, do not mix this waste with non-halogenated solvents. [8][10]

  • Keep the waste container securely capped at all times, except when adding waste. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).[11][14]

  • Update the container's hazardous waste tag with the added chemical and its estimated volume.

G Waste_Type Waste_Type Solid Solid Waste_Type->Solid Pure Compound Labware Labware Waste_Type->Labware Contaminated Disposables Liquid Liquid Waste_Type->Liquid Dissolved Compound Solid_Container Solid_Container Solid->Solid_Container Labware->Solid_Container Liquid_Container Liquid_Container Liquid->Liquid_Container Label Label Solid_Container->Label Liquid_Container->Label Store Store Label->Store EHS EHS Store->EHS

Caption: Disposal workflow diagram for 2-Bromo-3,6-dihydroxybenzaldehyde.

Step 4: Arranging for Final Disposal

Once your waste container is full (do not overfill; leave at least 10% headspace) or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to schedule a pickup.[15][16][17] Do not attempt to dispose of the chemical yourself. Disposal must be handled by a licensed chemical destruction facility.[1]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill: For a small powder spill contained on a benchtop:

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, double nitrile gloves).[18]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[19]

    • Carefully sweep the material into a designated container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels, placing all cleaning materials into the hazardous waste container.[18]

    • Label the container as "Spill Debris with 2-Bromo-3,6-dihydroxybenzaldehyde" and manage it as hazardous waste.

  • Large Spills: For larger spills, or any spill outside of a containment hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[19]

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of 2-Bromo-3,6-dihydroxybenzaldehyde, upholding the highest standards of laboratory safety and environmental protection.

References

  • Carl ROTH. Safety Data Sheet: 2,3-Dihydroxybenzaldehyde.[Link]

  • University of Tennessee, Knoxville | Environmental Health and Safety. How to Dispose of Chemical Waste.[Link]

  • Northwestern University | Research Safety. Hazardous Waste Disposal Guide.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • University of Washington. Chemical Process SOP Example.[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (1910.1450).[Link]

  • University of Pennsylvania | EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety: OSHA Lab Standard Fact Sheet.[Link]

  • University of Oslo (UiO). Chemical and Hazardous Waste Guide.[Link]

  • Compliancy Group. OSHA Laboratory Standard.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.[Link]

  • Temple University. Halogenated Solvents in Laboratories.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,6-dihydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,6-dihydroxybenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.